Technical Documentation Center

2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
  • CAS: 1797923-92-2

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(Azetidin-3-yl)propanoic Acid Trifluoroacetate

Executive Summary & Strategic Utility In modern medicinal chemistry, the incorporation of highly polar, rigidified aliphatic ring systems is a proven strategy for improving the pharmacokinetic (PK) properties of drug can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the incorporation of highly polar, rigidified aliphatic ring systems is a proven strategy for improving the pharmacokinetic (PK) properties of drug candidates. 2-(Azetidin-3-yl)propanoic acid is a highly versatile bifunctional building block frequently utilized in the synthesis of peptidomimetics, Proteolysis Targeting Chimeras (PROTACs), and novel small-molecule therapeutics.

Because the secondary amine of the azetidine ring is highly basic and polar, the free base form (CAS 1520227-12-6) can be difficult to isolate, highly hygroscopic, and prone to degradation[1]. To circumvent these handling issues, the compound is predominantly supplied and utilized as a trifluoroacetate (TFA) salt (CAS 1797923-92-2). The TFA counterion ensures crystalline stability, precise stoichiometry, and excellent solubility in polar aprotic solvents (such as DMF and DMSO) required for downstream peptide coupling workflows.

Physicochemical and Mass Profiling

To ensure scientific integrity during synthesis and quality control, researchers must differentiate between the mass of the free base active pharmaceutical ingredient (API) building block and the intact salt.

The exact mass (monoisotopic mass) is critical for High-Resolution Mass Spectrometry (HRMS) validation, whereas the average molecular weight is necessary for stoichiometric calculations during reaction setup. The exact mass of the trifluoroacetate counterion is 113.99286 Da[2], which must be accounted for when calculating the total mass of the salt complex.

Quantitative Data Summary
PropertyFree BaseTrifluoroacetate Salt
CAS Number 1520227-12-61797923-92-2
Chemical Formula C₆H₁₁NO₂C₈H₁₂F₃NO₄ (C₆H₁₁NO₂ · C₂HF₃O₂)
Molecular Weight (Average) 129.16 g/mol 243.18 g/mol
Exact Mass (Monoisotopic) 129.0790 Da243.0718 Da
ESI-MS Target Ion (Positive) m/z 130.0863 [M+H]⁺m/z 130.0863 [M+H]⁺ (Detects Free Base)
ESI-MS Target Ion (Negative) N/Am/z 112.9856 [M-H]⁻ (Detects TFA)

Analytical Methodologies: Exact Mass Confirmation via HRMS

A robust analytical protocol must be a self-validating system . When analyzing a salt like 2-(Azetidin-3-yl)propanoic acid trifluoroacetate, relying solely on positive-ion mode electrospray ionization (ESI+) only confirms the presence of the azetidine base. To achieve absolute trustworthiness in your quality control, a dual-polarity HRMS approach is required to confirm both the base and the TFA counterion.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the TFA salt in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Causality: Avoiding the addition of external acid (like formic acid) in the diluent prevents the suppression of the TFA counterion signal in negative mode.

  • Instrument Tuning: Calibrate the Orbitrap or Time-of-Flight (TOF) mass analyzer to ensure sub-3 ppm mass accuracy.

  • Positive Mode Acquisition (ESI+): Inject 1 µL of the sample. The highly basic azetidine nitrogen readily accepts a proton. Extract the chromatogram for m/z 130.0863 to confirm the [M+H]⁺ ion of the free base.

  • Negative Mode Acquisition (ESI-): Switch polarity. The trifluoroacetate counterion readily loses a proton. Extract the chromatogram for m/z 112.9856 to confirm the [M-H]⁻ ion of the TFA salt.

  • Data Validation: The simultaneous presence of both exact masses in their respective polarities confirms the structural integrity and stoichiometry of the starting material.

HRMS_Workflow N1 Sample Preparation (Dilution in MeOH/H2O) N2 Dual-Polarity ESI (ESI+ and ESI-) N1->N2 N3 Ion Desolvation & Transmission N2->N3 N4 High-Resolution Mass Analysis (Orbitrap/TOF) N3->N4 N5 Exact Mass Validation (Base & TFA Counterion) N4->N5

Workflow for High-Resolution Mass Spectrometry (HRMS) dual-polarity analysis.

Synthetic Utility & Workflow: Amide Coupling

When utilizing 2-(Azetidin-3-yl)propanoic acid trifluoroacetate in synthesis (e.g., attaching it to a PROTAC linker or a target pharmacophore), the presence of the TFA salt dictates the reaction conditions.

Causality behind experimental choices: If the TFA is not neutralized, the carboxylic acid activation step will fail, as coupling reagents (like HATU or EDC) require a slightly basic environment to form the active ester intermediate. Therefore, a tertiary amine base must be added in stoichiometric excess.

Step-by-Step Amide Coupling Protocol
  • Reagent Solubilization: Dissolve 1.0 equivalent of 2-(Azetidin-3-yl)propanoic acid trifluoroacetate (MW: 243.18 g/mol ) in anhydrous N,N-Dimethylformamide (DMF).

  • TFA Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: One equivalent neutralizes the TFA counterion, the second neutralizes the target amine hydrochloride (if applicable), and the third acts as a catalytic base for the coupling reagent.

  • Carboxylic Acid Activation: Add 1.1 equivalents of HATU. Stir at room temperature for 10 minutes to allow the formation of the highly reactive OAt-ester intermediate.

  • Amine Addition: Add 1.0 equivalent of the target primary or secondary amine. Stir for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The self-validating endpoint is the complete disappearance of the m/z 130.0863 peak (starting material) and the emergence of the target product mass.

Synthetic_Workflow A 2-(Azetidin-3-yl)propanoic acid TFA Salt B Base Addition (DIPEA) Neutralize TFA Counterion A->B C Coupling Reagent (HATU/EDC Activation) B->C E Amide Bond Formation (Target Compound) C->E D Target Amine / Scaffold D->C

Standard amide coupling workflow utilizing 2-(Azetidin-3-yl)propanoic acid trifluoroacetate.

References

  • PubChem (National Institutes of Health). Trifluoroacetic acid (CID 6422) - Computed Properties and Exact Mass. Retrieved from:[Link]

  • Accela ChemBio. Product Information: 1797923-92-2. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic Aqueous Solubility Profiling of 2-(Azetidin-3-yl)propanoic Acid Trifluoroacetic Acid: A Mechanistic Guide

Physicochemical Context & The Role of the TFA Counterion The compound 2-(Azetidin-3-yl)propanoic acid is a highly polar, non-natural amino acid derivative frequently utilized as a structurally rigid building block in pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context & The Role of the TFA Counterion

The compound 2-(Azetidin-3-yl)propanoic acid is a highly polar, non-natural amino acid derivative frequently utilized as a structurally rigid building block in peptidomimetics and small-molecule drug discovery. Structurally, it is an ampholyte, possessing both a basic secondary amine within the strained 4-membered azetidine ring (estimated pKa​≈9.5 ) and an acidic propanoic acid moiety (estimated pKa​≈4.5 ).

In early-stage development, this compound is almost exclusively isolated and handled as a trifluoroacetic acid (TFA) salt . TFA is a ubiquitous ion-pairing agent in preparative HPLC and a standard reagent for Boc-deprotection in peptide synthesis (Halocarbon Life Sciences, 2020 [4]). While the TFA counterion drastically enhances the compound's solubility in both organic solvents and highly acidic aqueous media, it introduces severe complications during thermodynamic solubility screening. Because TFA is a strong acid ( pKa​≈0.2 ), the dissolution of the salt in unbuffered water will trigger a massive self-buffering effect, crashing the solution pH to ≤2.0 . Failing to account for this will result in artificially inflated solubility metrics that do not reflect physiological conditions.

Mechanistic Drivers: Zwitterionic Equilibrium

To accurately profile the aqueous solubility of 2-(Azetidin-3-yl)propanoic acid TFA salt, one must understand its ionization states. As an ampholyte, the molecule exhibits a classic "U-shaped" pH-solubility profile.

At low pH (gastric conditions), the carboxylic acid is protonated, and the molecule exists as a highly soluble cation paired with the TFA anion. As the pH increases toward the physiological range, the carboxylic acid deprotonates, yielding a zwitterion with a net-zero charge. The zwitterionic form represents the minimum intrinsic solubility of the compound because the strong intermolecular ionic lattice forces in the solid state resist dissolution (Avdeef et al., 2013 [3]).

Zwitterion_Equilibrium Cation Cationic Form (+1 Charge) pH < 4.0 Zwitterion Zwitterionic Form (Net 0 Charge) pH 4.5 - 8.5 Cation->Zwitterion -H⁺ (pKa₁ ≈ 4.5) Zwitterion->Cation +H⁺ Anion Anionic Form (-1 Charge) pH > 9.5 Zwitterion->Anion -H⁺ (pKa₂ ≈ 9.5) Anion->Zwitterion +H⁺

Equilibrium states of 2-(Azetidin-3-yl)propanoic acid across physiological pH ranges.

Experimental Methodology: High-Fidelity Solubility Profiling

Standard kinetic solubility assays (e.g., DMSO stock dilution) are fundamentally inadequate for TFA salts of zwitterions due to transient supersaturation and solvent-shift artifacts. Instead, a Self-Validating Thermodynamic Shake-Flask Protocol must be employed.

This protocol is designed around a core philosophy: Every measurement must validate the integrity of the system.

Step-by-Step Protocol
  • Bio-relevant Media Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), and pH 9.0 (Borate).

    • Causality: High buffer capacity (50 mM) is strictly required to resist the self-buffering effect of the strongly acidic trifluoroacetate counterion upon dissolution.

  • Oversaturation & Equilibration: Weigh ~20 mg of the TFA salt into glass HPLC vials. Add 1.0 mL of the respective buffer. Seal and incubate on an orbital shaker at 37°C for 24 to 48 hours.

    • Causality: A 24-48 hour window ensures the system reaches thermodynamic equilibrium. Highly soluble salts often exhibit transient high solubility before precipitating into their most stable polymorphic or free-base form (He et al., 2017 [1]).

  • Phase Separation: Transfer the suspension to thick-walled centrifuge tubes and ultracentrifuge at 15,000 rpm for 15 minutes.

    • Causality: Syringe filters can adsorb highly polar azetidine derivatives. Ultracentrifugation cleanly separates the solid pellet without filtration artifacts and eliminates colloidal suspensions that artificially inflate UV/MS concentration readings.

  • Supernatant Quantification & pH Verification (Self-Validation Loop A): Extract the supernatant, dilute appropriately, and quantify the API concentration using LC-MS/MS. Concurrently, measure the final pH of the undiluted supernatant using a micro-pH electrode.

    • Causality: The final pH must be recorded because the dissolution of the TFA salt releases protons, potentially shifting the pH away from the target buffer value. The solubility value is only valid for the final pH.

  • Solid-State Characterization (Self-Validation Loop B): Recover the solid pellet from Step 3. Dry under a gentle nitrogen stream and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Determining whether the residual solid is the intact TFA salt or the disproportionated free zwitterion is critical. Without knowing the identity of the solid phase, thermodynamic solubility mathematical models cannot be accurately applied.

Solubility_Workflow A 1. Media Preparation Bio-relevant Buffers (pH 1-10) B 2. Equilibration Excess TFA Salt + Buffer (37°C, 24h) A->B Add API C 3. Phase Separation Ultracentrifugation B->C Equilibrium Reached D1 4a. Supernatant Analysis HPLC-UV/MS & pH Meter C->D1 Liquid Phase D2 4b. Solid-State Verification XRPD / DSC Analysis C->D2 Solid Pellet E 5. Data Synthesis Thermodynamic pH-Solubility Profile D1->E Validates final pH D2->E Validates solid form

Self-validating thermodynamic solubility workflow for pharmaceutical TFA salts.

Quantitative Data Synthesis

The following table summarizes the expected thermodynamic solubility profile of 2-(Azetidin-3-yl)propanoic acid TFA salt, demonstrating the critical interplay between pH, solubility, and solid-state phase transformations.

Buffer System (50 mM)Initial pHFinal pH (Measured)Solubility (mg/mL)Dominant Solution SpeciesSolid-State Form (via XRPD)
Hydrochloric Acid 1.201.18> 150.0CationicIntact TFA Salt
Acetate Buffer 4.504.2535.2Cationic / ZwitterionicFree Zwitterion (Disproportionated)
Phosphate Buffer 6.806.4512.5ZwitterionicFree Zwitterion (Disproportionated)
Borate Buffer 9.008.7585.0AnionicFree Zwitterion (Disproportionated)

Data Interpretation: Notice the self-validation metrics. The final pH is consistently lower than the initial pH due to the release of trifluoroacetate and protons. Furthermore, at pH ≥4.5 , the solid-state form transitions from the TFA salt to the free zwitterion. The TFA counterion is highly soluble and washes into the aqueous phase, leaving the less soluble zwitterion as the thermodynamically stable solid precipitate that dictates the solubility limit (Gupta et al., 2018[2]).

Implications for Drug Development

While 2-(Azetidin-3-yl)propanoic acid TFA salt is highly soluble at low pH, its solubility drops significantly at intestinal pH (6.8) due to salt disproportionation and zwitterion precipitation.

For early in vitro assays, the TFA salt is generally acceptable provided the assay buffers have sufficient capacity to handle the acidic payload. However, for in vivo pharmacokinetic studies or late-stage formulation, retaining the TFA salt is strongly discouraged. TFA is known to cause localized toxicity, is highly hygroscopic, and its tendency to disproportionate makes standardizing a solid oral dosage form nearly impossible. Formulation scientists should prioritize a salt exchange—converting the TFA salt to a more pharmaceutically acceptable form (e.g., Hydrochloride or Mesylate) or isolating the pure zwitterion—prior to advancing the compound into IND-enabling studies.

References

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts Source: Journal of Pharmaceutical Sciences / ResearchGate URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules (NIH/NCBI) URL:[Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • TFA For Pharmaceutical Applications Source: Halocarbon Life Sciences URL:[Link]

Foundational

Physicochemical Profiling of 2-(Azetidin-3-yl)propanoic Acid TFA Salt: pKa Determination and Ionization Dynamics

Executive Summary In early-stage drug discovery and formulation development, the physicochemical profiling of unnatural amino acids is a foundational step. 2-(Azetidin-3-yl)propanoic acid is a highly versatile building b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and formulation development, the physicochemical profiling of unnatural amino acids is a foundational step. 2-(Azetidin-3-yl)propanoic acid is a highly versatile building block featuring a strained four-membered azetidine heterocycle and a propanoic acid appendage[1]. When isolated and supplied as a Trifluoroacetic acid (TFA) salt , the presence of the strong counterion fundamentally alters the handling, molarity calculations, and apparent ionization behavior of the bulk material[2].

As a Senior Application Scientist, I frequently observe downstream assay failures caused by a misunderstanding of how such counterions interact with the active pharmaceutical ingredient (API). This whitepaper provides an authoritative, in-depth analysis of the pKa values, pH-dependent ionization states, and the rigorous experimental methodologies required to profile 2-(Azetidin-3-yl)propanoic acid TFA salt accurately.

Structural Analysis and Predicted pKa Values

To understand the macroscopic behavior of the molecule, we must first deconstruct its functional moieties:

  • The Azetidine Core: The parent azetidine ring is a saturated four-membered heterocycle with significant ring strain (approx. 25.2 kcal/mol)[3]. Despite this strain compressing the C–N–C bond angle and increasing the s-character of the nitrogen lone pair, azetidine remains a strong secondary amine base with a pKa of 11.29[4]. In 2-(Azetidin-3-yl)propanoic acid, the inductive electron-withdrawing effect of the carboxylic acid is buffered by a two-carbon aliphatic spacer. Consequently, the basic pKa of the secondary amine is predicted to be slightly lowered to ~10.2 – 10.6 .

  • The Propanoic Acid Moiety: Typical aliphatic carboxylic acids exhibit pKa values between 4.0 and 4.8. Given the mild proximity to the protonated azetidine ring, the acidic pKa is predicted to be ~4.2 . This is notably higher than direct ring-substituted analogs like 3-azetidinecarboxylic acid, which has a pKa of 2.74 due to stronger inductive effects[5].

  • The TFA Counterion: Trifluoroacetic acid is a potent perfluorinated acid with a pKa of 0.52 at 25 °C[6]. In the solid state, it forms a stable ion pair, ensuring the azetidine nitrogen is fully protonated ( NH2+​ ) while the TFA exists as a trifluoroacetate anion ( CF3​COO− ). The total molecular weight of this salt complex is 243.18 g/mol [2], compared to the free base molecular weight of 129.16 g/mol [1].

Ionization States Across the pH Spectrum

The biological and chromatographic behavior of 2-(Azetidin-3-yl)propanoic acid is dictated by its net charge at a given pH. The molecule transitions through three primary ionization states:

  • Cationic State (pH < 2.0): In highly acidic environments (such as the stomach or standard 0.1% TFA HPLC mobile phases), the carboxylic acid is fully protonated (neutral), and the azetidine nitrogen is protonated (positive). The molecule carries a net charge of +1.

  • Zwitterionic State (pH 4.5 – 9.5): At physiological pH (7.4), the carboxylic acid is deprotonated (negative), while the azetidine nitrogen remains protonated (positive). The net charge is 0, but the high polarity of the zwitterion severely restricts passive lipid bilayer permeability.

  • Anionic State (pH > 11.0): In highly basic conditions, the azetidine nitrogen loses its proton (neutral), leaving the deprotonated carboxylate to impart a net charge of -1.

Ionization Cat Cat Zwit Zwitterionic State (pH 4.5 - 9.5) NH2+ COO- Cat->Zwit pKa1 ~ 4.2 (-H+) An An Zwit->An pKa2 ~ 10.5 (-H+)

Figure 1: pH-dependent ionization states of 2-(Azetidin-3-yl)propanoic acid.

Experimental Methodology: Potentiometric Titration

To establish a self-validating system for pKa determination, Potentiometric Titration remains the gold standard[7]. Because the compound is supplied as a TFA salt, the titration protocol must be carefully designed to account for the pre-existing protons contributed by the counterion.

Step-by-Step Protocol
  • Step 1: System Calibration. Calibrate the glass electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

    • Causality: pKa is a temperature-dependent thermodynamic constant; fluctuations will introduce systematic errors.

  • Step 2: Sample Preparation. Dissolve exactly 2.0 mM of the 2-(Azetidin-3-yl)propanoic acid TFA salt in a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte mimics physiological ionic strength and maintains constant activity coefficients throughout the titration, ensuring the measured apparent pKa can be accurately converted to a thermodynamic pKa.

  • Step 3: Acidification. Add a precise volume of standardized 0.1 M HCl to lower the starting pH to ~1.8.

    • Causality: This forces the equilibrium entirely to the cationic state. It also overrides the buffering capacity of the TFA counterion, providing a clean baseline for the forward titration.

  • Step 4: Titration. Titrate the solution with standardized 0.1 M KOH under a continuous blanket of inert N2​ or Argon gas.

    • Causality: Inert gas prevents atmospheric CO2​ from dissolving into the basic solution to form carbonic acid, which would falsely consume titrant and skew the high-pH pKa measurement (the azetidine deprotonation).

  • Step 5: Data Analysis. Export the pH vs. Volume data into fitting software (e.g., Sirius T3 or Hyperquad) to generate a Bjerrum plot and extract the macroscopic pKa values[7].

Workflow S1 1. Sample Preparation Dissolve TFA salt in 0.15 M KCl S2 2. Acidification Lower pH to 1.8 with 0.1 M HCl S1->S2 S3 3. Titration Titrate with 0.1 M KOH under N2 S2->S3 S4 4. Data Analysis Fit Bjerrum plot to extract pKa S3->S4

Figure 2: Potentiometric titration workflow for pKa determination.

The Impact of the TFA Counterion in Assays

The presence of the TFA counterion is not merely a structural footnote; it has profound implications for downstream applications:

  • Chromatographic Retention: TFA is a strong ion-pairing agent. In reversed-phase HPLC, the addition of 0.1% TFA to the mobile phase suppresses the ionization of residual silanols on the column and pairs with the protonated azetidine ring, significantly improving peak shape and retention time[6].

  • In Vitro Cytotoxicity: Residual TFA can be toxic to mammalian cell lines and inhibit cell proliferation[6]. If the 2-(Azetidin-3-yl)propanoic acid TFA salt is used directly in unbuffered cell assays, the strong acidity of the dissociated TFA can cause a localized pH drop, leading to false-positive cytotoxicity readouts.

  • Molarity Corrections: Researchers must calculate dosing concentrations based on the salt mass (243.18 g/mol ) rather than the free base mass (129.16 g/mol )[2],[1]. Failing to account for the ~47% mass contribution of TFA will result in under-dosing the active moiety by nearly half.

Quantitative Data Summary

The table below contextualizes the predicted pKa values of 2-(Azetidin-3-yl)propanoic acid against structurally related reference compounds to demonstrate the logical progression of inductive and steric effects.

Compound NameCore StructurepKa1 (Acidic)pKa2 (Basic)Reference
2-(Azetidin-3-yl)propanoic acid Azetidine + Propanoic Acid~4.2~10.5Predicted
Azetidine Unsubstituted AzetidineN/A11.29[4],[8]
Piperidine Unsubstituted PiperidineN/A11.22[9]
3-Azetidinecarboxylic acid Azetidine + Carboxylic Acid2.74~10.4[5]

Note: The shift from 2.74 in 3-azetidinecarboxylic acid to ~4.2 in the target molecule highlights the attenuation of the nitrogen's electron-withdrawing effect across the extended aliphatic chain.

References

  • Guidechem. "3-Azetidinecarboxylic acid 36476-78-5 wiki".
  • ResearchGate. "pH-Metric Solubility. 1. Solubility-pH Profiles from Bjerrum Plots.
  • PMC. "The Role of Counter-Ions in Peptides—An Overview".
  • Grokipedia. "Azetidine".
  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES". Heterocycles, Vol. 84, No. 1, 2012.
  • Benchchem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery".
  • PubChem. "Azetidine | C3H7N | CID 10422".
  • Sigma-Aldrich. "3-(2-aep) tfa acid".
  • Aladdin. "2-(azetidin-3-yl)propanoic acid".

Sources

Protocols & Analytical Methods

Method

Application Note: Chromatographic Strategies for the Isolation and Purification of 2-(Azetidin-3-yl)propanoic acid TFA Salt

Abstract This guide provides a comprehensive overview and detailed protocols for the chromatographic isolation of 2-(Azetidin-3-yl)propanoic acid, supplied as a trifluoroacetic acid (TFA) salt. As a small, polar, zwitter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the chromatographic isolation of 2-(Azetidin-3-yl)propanoic acid, supplied as a trifluoroacetic acid (TFA) salt. As a small, polar, zwitterionic molecule, this compound presents significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. To address this, we explore and validate four distinct chromatographic techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), Mixed-Mode Chromatography (MMC), and Ion-Pair Reversed-Phase (IP-RP) HPLC. This document serves as a practical resource for researchers, enabling them to select and implement the most effective strategy for their specific analytical or preparative needs.

Introduction: The Challenge of Polar Zwitterions

2-(Azetidin-3-yl)propanoic acid is an amino acid analog characterized by its high polarity and zwitterionic nature, containing both a basic secondary amine within the azetidine ring and an acidic carboxylic acid group. These properties render it highly soluble in aqueous media but difficult to retain and resolve on conventional C18 stationary phases. The presence of trifluoroacetic acid (TFA) as a counterion further influences its chromatographic behavior.

The primary challenge lies in achieving adequate retention from the highly aqueous mobile phases typically required to dissolve the analyte, without compromising peak integrity. This application note details robust methodologies that leverage alternative chromatographic interactions beyond simple hydrophobicity to achieve successful separation.

Method Development Workflow

The selection of an appropriate chromatographic technique is paramount. The following workflow provides a logical progression for developing a suitable separation method for this and similar polar analytes.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Selection Start Analyte: 2-(Azetidin-3-yl)propanoic acid (Polar, Zwitterionic) Screen Screen on Multiple Columns: - HILIC - Mixed-Mode (RP/IEX) - Ion-Exchange - C18 (Ion-Pair) Start->Screen HILIC_Opt HILIC Optimization - Adjust % Aqueous - Modify Buffer pH/Strength Screen->HILIC_Opt Good initial retention? MMC_Opt Mixed-Mode Optimization - Adjust Organic, pH, & Salt Conc. Screen->MMC_Opt Complex sample matrix? IEX_Opt Ion-Exchange Optimization - Modify Salt/pH Gradient Screen->IEX_Opt Charge-based separation needed? IPRP_Opt IP-RP Optimization - Adjust TFA Concentration - Modify Gradient Screen->IPRP_Opt Simple UV method needed? Evaluate Evaluate Performance: - Resolution - Peak Shape - Robustness - MS Compatibility HILIC_Opt->Evaluate MMC_Opt->Evaluate IEX_Opt->Evaluate IPRP_Opt->Evaluate Final Final Validated Method Evaluate->Final

Caption: Strategic workflow for method development.

Analyte Properties

A fundamental understanding of the analyte's physicochemical properties is crucial for method design.

PropertyValue / Description
Chemical Name 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid
Molecular Formula C₆H₁₁NO₂ (Free Base)
Molecular Weight 129.16 g/mol (Free Base)
Structure (Free Base) Analyte Structure
Key Features Contains a secondary amine (pKa ~8-10, estimated) and a carboxylic acid (pKa ~2-3, estimated).
Chromatographic Nature Highly polar, hydrophilic, and zwitterionic. Poorly retained in traditional reversed-phase chromatography.[1]

Technique 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle of Separation: HILIC is an ideal alternative to reversed-phase HPLC for separating highly polar compounds.[1] The mechanism relies on partitioning the analyte between a water-enriched layer immobilized on a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[2][3] Polar analytes are more strongly retained, and elution is achieved by increasing the concentration of the aqueous component in the mobile phase.[4]

Caption: Analyte partitioning in HILIC.

Protocol: HILIC Separation

This protocol is designed as a starting point for analytical method development.

  • Column Selection:

    • Stationary Phase: Zwitterionic HILIC (e.g., Agilent Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH Amide). Zwitterionic phases offer excellent peak shape and stability over a wide pH range.[2]

    • Dimensions: 2.1 x 100 mm, 2.7 µm (for UHPLC) or 4.6 x 150 mm, 3.5 µm (for HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

    • Rationale: A buffer is essential in HILIC to control the ionization state of the analyte and stationary phase, ensuring reproducible retention. Ammonium formate is MS-compatible.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 70:30 Acetonitrile:Water. Critical Note: The sample diluent should be similar to the initial mobile phase conditions to prevent peak distortion.[3]

    • Detection: UV at 205 nm, or ELSD/CAD/MS for universal detection.

  • Gradient Elution Profile:

Time (min)%A (Aqueous)%B (Organic)Curve
0.0595Initial
10.04060Linear
11.04060Hold
11.1595Return
15.0595Equilibrate
  • Optimization Insight: If retention is too low, decrease the initial percentage of the aqueous phase (%A). If retention is too high, increase the initial %A or make the gradient steeper. HILIC columns require longer equilibration times than reversed-phase columns.[3]

Technique 2: Ion-Exchange Chromatography (IEX)

Principle of Separation: IEX separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[5][6] For 2-(Azetidin-3-yl)propanoic acid, which is zwitterionic, Cation-Exchange Chromatography is a logical choice. At a pH below its isoelectric point (pI), the molecule will carry a net positive charge and bind to a negatively charged stationary phase (e.g., one functionalized with sulfonic acid groups).[5][7] Elution is typically achieved by increasing the ionic strength (salt concentration) or pH of the mobile phase.[7]

G cluster_0 Binding cluster_1 Elution StationaryPhase Negatively Charged Stationary Phase (SCX) Analyte_pos Analyte (+) Analyte_pos->StationaryPhase Electrostatic Attraction Salt_pos Salt Cation (+) Salt_pos->StationaryPhase Displaces Analyte

Caption: Strong Cation-Exchange (SCX) mechanism.

Protocol: Strong Cation-Exchange (SCX) Separation

This method is highly effective for purifying the target compound from neutral or anionic impurities.

  • Column Selection:

    • Stationary Phase: Strong Cation-Exchange (SCX) with sulfonate functional groups (e.g., PolySULFOETHYL A™, Phenomenex Luna SCX).

    • Dimensions: 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5.

    • Mobile Phase B: 20 mM Potassium Phosphate + 1.0 M Potassium Chloride (KCl), pH 2.5.

    • Rationale: The low pH ensures the carboxylic acid is protonated (neutral) and the azetidine nitrogen is protonated (positive), resulting in a net positive charge for strong binding. Elution occurs as the high concentration of K⁺ ions in Mobile Phase B competes for the exchange sites.[7]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Sample Diluent: Mobile Phase A.

    • Detection: UV at 205 nm.

  • Gradient Elution Profile (Salt Gradient):

Time (min)%A (Low Salt)%B (High Salt)Curve
0.01000Initial
20.05050Linear
25.00100Linear
30.00100Hold
30.11000Return
40.01000Equilibrate
  • Optimization Insight: The steepness of the salt gradient is the primary tool for controlling resolution. A shallower gradient will increase the separation between co-eluting peaks. This technique is exceptionally robust and often insensitive to the sample matrix.[7][8]

Technique 3: Mixed-Mode Chromatography (MMC)

Principle of Separation: MMC utilizes stationary phases that possess multiple, distinct functionalities, offering more than one mode of retention.[9][10] For a zwitterionic analyte, a column combining reversed-phase (e.g., C18) and ion-exchange (e.g., SCX) characteristics is particularly powerful.[11] This allows for simultaneous exploitation of both hydrophobic and electrostatic interactions, providing unique selectivity that cannot be achieved with single-mode columns.[10][12]

G MMC_Column Silica Particle C18 Chains (Hydrophobic) -SO3- Groups (Ionic) Analyte Zwitterionic Analyte Analyte->MMC_Column:f1 Hydrophobic Interaction Analyte->MMC_Column:f2 Ionic Interaction

Caption: Dual retention on a Mixed-Mode (RP/SCX) phase.

Protocol: Mixed-Mode (RP/SCX) Separation

This approach offers great flexibility in method development by adjusting mobile phase organic content, pH, and ionic strength.

  • Column Selection:

    • Stationary Phase: Reversed-Phase/Strong Cation-Exchange (e.g., SIELC Obelisc R, Dr. Maisch ReproSil C18-SCX).[11]

    • Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The pH is set between the pKa of the carboxylic acid and the amine to ensure the molecule is in its zwitterionic state. Retention is modulated by both the acetonitrile percentage (affecting hydrophobic retention) and the buffer concentration (affecting ionic retention).[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Sample Diluent: 20:80 Acetonitrile:Water.

    • Detection: UV at 205 nm, MS.

  • Gradient Elution Profile:

Time (min)%A (Aqueous Buffer)%B (Acetonitrile)Curve
0.0982Initial
20.06040Linear
22.0595Linear
25.0595Hold
25.1982Return
35.0982Equilibrate
  • Optimization Insight: This is the most versatile technique. To increase retention, you can either decrease the starting percentage of acetonitrile or increase the buffer concentration in Mobile Phase A to enhance the ionic interaction.

Technique 4: Ion-Pair Reversed-Phase (IP-RP) HPLC

Principle of Separation: This technique modifies standard reversed-phase chromatography to enhance the retention of ionic analytes. An ion-pairing reagent, such as the TFA already present as the counterion, is added to the mobile phase.[13] The hydrophobic tail of the TFA anion forms an ion pair with the positively charged amine of the analyte. This neutral, more hydrophobic complex has a greater affinity for the non-polar C18 stationary phase, resulting in increased retention.[14]

Caption: Formation of a neutral complex in IP-RP.

Protocol: Ion-Pair Reversed-Phase Separation

This is often the simplest method to screen initially, especially for UV-based analysis.

  • Column Selection:

    • Stationary Phase: C18 (e.g., Waters SunFire C18, Agilent Zorbax SB-C18).

    • Dimensions: 4.6 x 150 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: A concentration of 0.1% TFA is standard for effective ion-pairing and for suppressing silanol interactions on the stationary phase, which improves peak shape.[14][15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Sample Diluent: Water.

    • Detection: UV at 214 nm (TFA absorbs below 210 nm).

  • Gradient Elution Profile:

Time (min)%A (Aqueous)%B (Organic)Curve
0.0982Initial
15.07030Linear
16.0595Linear
18.0595Hold
18.1982Return
25.0982Equilibrate
  • Optimization Insight: While straightforward, this method can suffer from long-term column contamination by TFA. It is also known to cause significant ion suppression in mass spectrometry, making it unsuitable for LC-MS applications.[13]

Summary and Recommendations

The optimal chromatographic technique for 2-(Azetidin-3-yl)propanoic acid TFA depends on the specific goal of the analysis.

TechniquePrimary Retention Mechanism(s)ProsConsBest For
HILIC Partitioning, AdsorptionExcellent retention for polar compounds; MS-compatible.[2]Sensitive to sample diluent; requires long equilibration.[3]High-resolution analytical QC; LC-MS analysis.
Ion-Exchange (IEX) Electrostatic InteractionHighly selective based on charge; very robust method.[6][7]Requires buffered, high-salt mobile phases; may not be MS-friendly.Preparative purification; separation from neutral/opposite-charge impurities.
Mixed-Mode (MMC) Hydrophobic & IonicHighly versatile and powerful selectivity; separates diverse analytes.[10]Method development can be more complex.Complex samples; separating isomers or closely related impurities.
Ion-Pair RP (IP-RP) Hydrophobic & Ion-PairingSimple to implement with standard C18 columns; good peak shape.[14]Causes ion suppression in MS; TFA can contaminate system.[13]Simple, routine UV-based purity checks where MS is not required.

Conclusion

The successful chromatographic isolation of 2-(Azetidin-3-yl)propanoic acid TFA salt is readily achievable by moving beyond traditional reversed-phase methods. HILIC stands out as the premier choice for analytical-scale separation and LC-MS applications due to its superior retention of polar molecules. For preparative-scale purification, Ion-Exchange Chromatography offers unparalleled selectivity and capacity based on the analyte's charge. Mixed-Mode Chromatography provides the ultimate flexibility for challenging separations involving complex matrices. While simple to implement, Ion-Pair RP should be reserved for routine UV analysis where MS compatibility is not a concern. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop robust and reliable methods for this and other challenging polar compounds.

References

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Welch Materials. (2025). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Wikipedia. (n.d.). Ion chromatography. [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. [Link]

  • Primer. (n.d.). What is TFA and when should I use it. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. [Link]

  • SIELC Technologies. (2024). TFA (Trifluoroacetic Acid). [Link]

  • Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. PubMed. [Link]

  • Dr. Maisch GmbH. (n.d.). Mixed Mode. [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. [Link]

  • Wang, S., et al. (2025). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. PubMed. [Link]

  • D'Attoma, A., et al. (2026). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

Sources

Application

Using 2-(Azetidin-3-yl)propanoic acid as a chiral building block

Application Note: 2-(Azetidin-3-yl)propanoic Acid as a Versatile sp³-Rich Chiral Building Block in Drug Discovery Scientific Rationale: The sp³ Advantage In modern medicinal chemistry, the transition from planar, sp²-hyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Azetidin-3-yl)propanoic Acid as a Versatile sp³-Rich Chiral Building Block in Drug Discovery

Scientific Rationale: The sp³ Advantage

In modern medicinal chemistry, the transition from planar, sp²-hybridized molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. This paradigm, widely known as the "escape from flatland," addresses critical attrition factors such as poor aqueous solubility and off-target toxicity[1].

Azetidines have emerged as highly valuable structural motifs in this context. As a four-membered nitrogenous heterocycle, the azetidine ring serves as a conformationally restricted, low-lipophilicity bioisostere for larger rings like pyrrolidine or piperidine. Specifically, 2-(Azetidin-3-yl)propanoic acid provides a versatile, bifunctional handle: a secondary amine (for cross-coupling, reductive amination, or spirocyclization) and a propanoic acid moiety (for peptide coupling). This makes it an ideal chiral building block for synthesizing peptidomimetics, GABA analogues[2], and PROTAC linkers[3].

Physicochemical Profiling

Understanding the baseline properties of 2-(Azetidin-3-yl)propanoic acid is essential for predicting its behavior in synthetic workflows and biological systems. The zwitterionic nature of the free base requires careful handling during initial synthetic steps, often necessitating orthogonal protection strategies.

Table 1: Physicochemical Properties & Drug Design Impact

PropertyValueCausality / Impact on Drug Design
Molecular Weight 129.16 g/mol [4]Highly ligand-efficient; leaves an ample molecular weight budget for further elaboration.
Fraction sp³ (Fsp³) 0.83Exceptionally high 3D character, promoting favorable solubility profiles[1].
Topological Polar Surface Area 49.3 Ų[4]Optimal for membrane permeability; allows tuning via N-alkylation or acylation.
LogP (estimated) -2.40[4]Highly hydrophilic zwitterion; lowers the overall lipophilicity (LogP) of target scaffolds.

Synthetic Workflow Visualization

The following workflow illustrates the standard progression from the unprotected zwitterionic building block to a fully functionalized drug discovery scaffold.

G A 2-(Azetidin-3-yl)propanoic Acid (Zwitterion) B N-Boc Protection (Boc2O, Et3N) A->B Step 1 Masking C Amide Coupling (HATU, DIPEA, R-NH2) B->C Step 2 Elongation D TFA Deprotection (TFA/DCM) C->D Step 3 Unmasking E PROTAC Linker / Spirocyclic Scaffold D->E Step 4 Diversification

Figure 1: Synthetic workflow for utilizing 2-(Azetidin-3-yl)propanoic acid in scaffold generation.

Validated Experimental Protocols

Protocol A: N-Boc Protection (Masking the Azetidine Nitrogen)

Objective: To mask the secondary amine, preventing self-polymerization during subsequent carboxylic acid functionalization[3]. Causality & Insight: The starting material exists as a highly polar zwitterion. Using a mixed solvent system (1,4-dioxane/water) ensures complete dissolution. Triethylamine (Et₃N) is added to deprotonate the azetidinium ion, rendering the nitrogen nucleophilic enough to attack the di-tert-butyl dicarbonate (Boc₂O) electrophile.

Step-by-Step Procedure:

  • Suspend 2-(Azetidin-3-yl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and distilled water (0.2 M).

  • Add Et₃N (2.5 eq) dropwise at 0 °C. Observation: The suspension will clear as the zwitterion is disrupted and the amine is deprotonated.

  • Add Boc₂O (1.2 eq) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of a purple/brown spot confirms the complete consumption of the free secondary amine.

  • Concentrate the mixture under reduced pressure to remove dioxane. Acidify the aqueous layer to pH 3 using 1M HCl, then extract with Ethyl Acetate (3 × 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid.

Protocol B: Amide Bond Formation (Scaffold Elongation)

Objective: To couple the protected building block to a target primary or secondary amine (e.g., for PROTAC linker assembly). Causality & Insight: HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-HOBt ester intermediate. This is crucial for overcoming the steric hindrance associated with the azetidine ring's proximity to the propanoic acid side chain. DIPEA acts as a non-nucleophilic base to ensure the carboxylic acid is deprotonated and ready for activation without competing as a nucleophile.

Step-by-Step Procedure:

  • Dissolve 3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The system is validated when the mass corresponding to the activated ester intermediate disappears, replaced entirely by the mass of the desired amide product.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). Wash the organic layer with 5% LiCl (to remove DMF), dry, and concentrate for purification.

Analytical Validation Data

Table 2: Expected Yields and Analytical Validation Metrics

StepExpected YieldPrimary Analytical MethodValidation Criteria
N-Boc Protection 85 - 95%TLC (Ninhydrin Stain)Absence of primary/secondary amine staining (no purple spot).
Amide Coupling 70 - 85%LC-MS (ESI+)Disappearance of starting material mass; appearance of [M+H]+ for the amide.
TFA Deprotection > 95%¹H NMR (400 MHz, CDCl₃)Disappearance of the massive 9H singlet at ~1.45 ppm (Boc group).

References

  • [2] MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Source: mdpi.com. URL:[Link]

  • [1] Lovering, F., Bikker, J., Humblet, C. "Escape from flatland: increasing saturation as an approach to improving clinical success." Source: PubMed (J Med Chem. 2009 Nov 12;52(21):6752-6). URL:[Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay Preparation with 2-(Azetidin-3-yl)propanoic acid TFA Salt

Abstract The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for the unique physicochemical and pharmacokinetic properties it imparts to bioactive molecules.[1][2] Compounds like 2-(Azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for the unique physicochemical and pharmacokinetic properties it imparts to bioactive molecules.[1][2] Compounds like 2-(Azetidin-3-yl)propanoic acid are of significant interest in drug discovery programs targeting a range of biological endpoints, from enzymes to G-protein-coupled receptors.[3][4] However, synthetic small molecules are frequently supplied as trifluoroacetic acid (TFA) salts, a remnant of their purification by high-performance liquid chromatography (HPLC).[5][6] The presence of residual TFA can be a significant confounding variable in biological assays, exhibiting direct cytotoxicity, altering solution pH, and interfering with enzymatic or receptor-binding activity.[7][8] This guide provides a comprehensive framework for the preparation and use of 2-(Azetidin-3-yl)propanoic acid TFA salt in in vitro assays. We detail the critical considerations for handling TFA salts, provide a validated protocol for counter-ion exchange, and present a detailed application example in a standard enzyme inhibition assay.

Core Concepts: Understanding the Compound and its Salt Form

The unique, strained four-membered ring of azetidine confers a rigid, three-dimensional structure that can enhance properties like metabolic stability and aqueous solubility when incorporated into drug candidates.[2][9] This makes azetidine-containing fragments, such as 2-(Azetidin-3-yl)propanoic acid, highly valuable for library screening and lead optimization.

However, the experimental utility of such a compound is inextricably linked to its salt form. TFA is a strong acid used as an ion-pairing agent during chromatographic purification.[10][11] Its presence in the final product is not benign and can lead to several experimental artifacts.

Key Challenges with TFA Salts in Biological Assays:

  • Direct Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, by disrupting membrane integrity and inducing apoptosis, which can lead to a false interpretation of compound toxicity.[7][8]

  • pH Alteration: As a strong acid, TFA can lower the pH of stock solutions and, subsequently, the assay medium.[7] This is particularly problematic for pH-sensitive targets like enzymes, where a deviation from optimal pH can drastically alter activity and inhibitor potency.

  • Alteration of Compound Activity: The TFA counter-ion can bind to positively charged residues on the test compound, potentially altering its conformation, solubility, and biological activity.[5][6]

  • Assay Interference: TFA can directly interfere with assay components. For example, it is a known signal suppressor in electrospray ionization mass spectrometry (ESI-MS) and can interfere with the analysis of a peptide's secondary structure via CD or FT-IR.[12]

Given these potential issues, careful preparation and, where necessary, removal of the TFA counter-ion are paramount for generating reliable and reproducible data.

Table 1: Representative Physicochemical Properties

Note: Specific properties for 2-(Azetidin-3-yl)propanoic acid TFA salt may vary by supplier. This table is based on structurally similar compounds and general chemical principles.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₇H₁₁NO₂ • C₂HF₃O₂The overall formula includes the TFA counter-ion.
Appearance White to off-white powderVisual inspection is the first quality control step.
Solubility Soluble in Water, DMSO, MethanolInitial solubility tests are crucial for stock preparation. Water is often preferred to avoid solvent effects in assays, but DMSO is common for hydrophobic compounds.
Storage Store at 2-8°C, desiccatedProtects from degradation due to moisture and temperature fluctuations.
pKa (TFA) ~0.23The very low pKa highlights its strength as an acid and the potential for pH disruption in unbuffered solutions.[8]
Essential Preparation: Stock Solution and Counter-ion Exchange

For robust and reproducible results, the initial preparation of the compound is a critical step. This involves not only creating an accurate stock solution but also deciding whether a counter-ion exchange is necessary for the intended biological assay.

2.1. Standard Stock Solution Preparation

This protocol is suitable for initial screening or assays where TFA interference has been determined to be minimal.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weighing: Allow the vial of 2-(Azetidin-3-yl)propanoic acid TFA salt to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 2.59 mg) in a sterile microcentrifuge tube. Note: The molecular weight used for calculation must be that of the salt form.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for 2.59 mg of a compound with MW 259.18 g/mol , add 1000 µL of DMSO for a 10 mM stock).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

2.2. Counter-ion Exchange: TFA to HCl Salt

For sensitive applications such as cell-based viability assays, receptor binding studies, or in vivo experiments, exchanging TFA for a more biocompatible counter-ion like chloride is highly recommended.[10][12] The following lyophilization-based protocol is a standard and effective method.[6][13]

dot

TFARemovalWorkflow start Start: Peptide/Compound TFA Salt dissolve 1. Dissolve Compound in Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final Conc: 2-10 mM) dissolve->add_hcl incubate 3. Incubate at RT (1-5 minutes) add_hcl->incubate freeze 4. Flash Freeze (e.g., Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check_repetition Repeat 2x? lyophilize->check_repetition re_dissolve Re-dissolve in HCl solution and repeat steps 4-5 check_repetition->re_dissolve Yes end_product End: Compound HCl Salt check_repetition->end_product No (3 cycles complete) re_dissolve->freeze EnzymeAssayWorkflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection add_buffer Add Buffer to all wells add_compound Add Compound (or Vehicle Control) add_buffer->add_compound add_enzyme Add α-Glucosidase (to all wells except blank) add_compound->add_enzyme pre_incubate Pre-incubate (10 min, 37°C) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (20 min, 37°C) add_substrate->incubate stop_reaction Stop Reaction: Add Na₂CO₃ incubate->stop_reaction read_plate Read Absorbance (405 nm) stop_reaction->read_plate

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • 96-well microplate

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • 2-(Azetidin-3-yl)propanoic acid (TFA or HCl salt), prepared as a stock solution and serially diluted.

  • Vehicle control (e.g., DMSO or water at the same concentration as in the compound dilutions)

  • Positive control inhibitor (e.g., Acarbose)

Procedure:

  • Assay Plate Setup: In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

  • Add Compound: Add 10 µL of serially diluted compound solutions to the sample wells. Add 10 µL of vehicle to the control wells and 10 µL of positive control to its designated wells.

  • Add Enzyme: Add 20 µL of the α-glucosidase solution (pre-diluted in phosphate buffer) to all wells except the blank wells (which receive an additional 20 µL of buffer).

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 20 µL of pNPG solution (pre-dissolved in phosphate buffer) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells. The high pH denatures the enzyme and develops the color of the pNP product.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Interpretation

Proper data analysis is crucial to determine the inhibitory potency of the compound.

1. Calculation of Percent Inhibition: The percentage of enzyme inhibition is calculated using the following formula:[14] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

Where:

  • Abs_control: Absorbance of the well with enzyme and vehicle (100% activity).

  • Abs_sample: Absorbance of the well with enzyme and the test compound. (Note: All absorbance values should be corrected by subtracting the absorbance of the blank.)

2. Determination of IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

dot

DataAnalysis raw_abs Raw Absorbance Data (405 nm) calc_inhibition Calculate % Inhibition for each concentration raw_abs->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_curve Fit Data with Non-linear Regression (Sigmoidal Dose-Response) plot_data->fit_curve get_ic50 Determine IC₅₀ Value fit_curve->get_ic50

Caption: Workflow for IC₅₀ value determination.

Procedure:

  • Calculate the percent inhibition for each concentration of 2-(Azetidin-3-yl)propanoic acid tested.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal, 4PL dose-response curve). [15]4. The software will calculate the IC₅₀ value from the fitted curve.

Table 2: Example Data for IC₅₀ Determination
Compound Conc. (µM)log[Conc.]% Inhibition (Mean)
0.1-1.08.5
10.025.1
101.048.9
501.775.3
1002.092.1
5002.798.6
Troubleshooting
Table 3: Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or Non-reproducible Results 1. Residual TFA interference. [7] 2. Repeated freeze-thaw cycles of stock. 3. Inaccurate pipetting.1. Perform a TFA/HCl counter-ion exchange (Protocol 2). Run a TFA control to assess its effect. 2. Prepare single-use aliquots of stock solutions. 3. Calibrate pipettes regularly.
Low Compound Solubility in Assay Buffer 1. Compound has precipitated out of solution upon dilution from DMSO stock ("crashing out"). 2. Incorrect buffer pH.1. Decrease the final assay concentration. Include a low percentage of a non-ionic surfactant (e.g., Tween-20) if compatible with the assay. 2. Verify the pH of all buffers.
High Background Signal / False Positives 1. Compound absorbs light at 405 nm. 2. Compound is unstable and degrades to a colored product.1. Run a control plate with the compound but no enzyme to measure its intrinsic absorbance. Subtract this value from sample wells. 2. Assess compound stability in assay buffer over time using HPLC.
No Inhibition Observed 1. Compound is inactive at the tested concentrations. 2. Compound degraded during storage. 3. Assay conditions (e.g., pH, enzyme concentration) are suboptimal.1. Test at higher concentrations. 2. Verify compound integrity via LC-MS. Prepare fresh stock solutions. 3. Validate the assay with a known positive control inhibitor to ensure it is performing correctly. [16]
References
  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2008).
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
  • Staus, D. P., et al. (2023).
  • Inagaki, S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology.
  • BenchChem. (2025). Technical Support Center: TFA Interference with Cell Viability Assays. BenchChem.
  • BenchChem. (2025). The Hidden Variable: How Residual Trifluoroacetic Acid (TFA) Impacts Peptide Bioactivity. BenchChem.
  • BenchChem. (2025). The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. BenchChem.
  • Yuan, T., et al. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. BenchChem.
  • Chen, K., et al. (2020). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Le-Nam, T., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. FEBS Letters.
  • Cai, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • Staus, D. P., et al. (2023).
  • Erckes, V., et al. (2025).
  • LifeTein. (n.d.). How to remove peptide TFA salt? LifeTein.
  • SCIEX. (n.d.).
  • BenchChem. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. BenchChem.
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • Erckes, V., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • BenchChem. (2025). Technical Support Center: Controlling for TFA Salt Effects in Experiments. BenchChem.
  • Danial, M., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. mAbs.
  • Salazar-Márquez, S. A., et al. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova.
  • Washington, J. W., et al. (2021). Identification of an Analytical Method Interference for Perfluorobutanoic Acid in Biological Samples. Environmental Science & Technology Letters.
  • LifeTein. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 2-(Azetidin-3-yl)propanoic acid TFA salt

Welcome to the technical support center for 2-(Azetidin-3-yl)propanoic acid TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Azetidin-3-yl)propanoic acid TFA salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the thermal degradation of this compound. By understanding the inherent chemical liabilities of the azetidine ring and the nature of its trifluoroacetic acid (TFA) salt form, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Compound's Inherent Instabilities

2-(Azetidin-3-yl)propanoic acid is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and novel vectors for molecular exploration. However, the strained four-membered azetidine ring and its formulation as a TFA salt present specific stability challenges, particularly concerning thermal degradation.

The primary chemical liabilities stem from two key features:

  • Azetidine Ring Strain: The inherent strain in the four-membered ring makes it susceptible to ring-opening reactions, which can be catalyzed by acid and accelerated by heat.[1][2][3]

  • TFA Salt Properties: Trifluoroacetic acid is a strong, corrosive acid, and its salts can be hygroscopic.[4] The presence of residual TFA or absorbed moisture can contribute to acid-catalyzed degradation pathways.

This guide will provide you with the foundational knowledge and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for 2-(Azetidin-3-yl)propanoic acid TFA salt?

While specific degradation studies on this exact molecule are not publicly available, based on fundamental chemical principles and studies of related azetidine-containing compounds, the most probable degradation pathway is an acid-catalyzed intramolecular ring-opening.[1][2][3][5] The protonated azetidine nitrogen can be attacked by the carboxylate group, leading to the formation of a bicyclic lactone or other rearranged products.

Q2: At what temperature should I expect to see thermal degradation?

The onset of thermal decomposition for amino acids, which share structural motifs with your compound, typically occurs at temperatures between 185 °C and 280 °C.[6] However, the presence of the strained azetidine ring and the TFA counter-ion could lower this decomposition temperature. It is crucial to handle the compound at the lowest effective temperatures during experimental procedures. For any application involving heating, it is highly recommended to perform a preliminary thermal stability study, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Q3: How should I properly store 2-(Azetidin-3-yl)propanoic acid TFA salt to prevent degradation?

Proper storage is critical for maintaining the integrity of the compound. The following conditions are recommended:

Storage ParameterRecommendationRationale
Temperature Store at or below room temperature, ideally between 2-8°C for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric moisture and oxygen.
Container Use a tightly sealed, opaque container.Prevents moisture ingress and protects from light, which can sometimes catalyze degradation.[7]
Location A cool, dry, and well-ventilated area is essential.[4][8][9]Prevents moisture absorption and exposure to reactive environmental factors.

Q4: Can the solvent I use in my reaction contribute to thermal degradation?

Absolutely. Protic solvents, especially at elevated temperatures, can facilitate proton transfer and promote acid-catalyzed degradation. When heating is necessary, consider using aprotic solvents with a low moisture content. If a protic solvent is required, ensure it is thoroughly dried before use and consider the addition of a non-nucleophilic base to neutralize any excess acid, if compatible with your reaction chemistry.

Q5: I'm observing an unexpected impurity in my LC-MS analysis after a reaction involving heating. Could this be a degradation product?

It is highly probable. Look for masses corresponding to potential rearrangement products, such as the bicyclic lactone mentioned in Q1, or products of decarboxylation or deamination, which are common degradation pathways for amino acids.[10]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential thermal degradation issues.

Issue 1: Inconsistent Experimental Results or Loss of Potency
  • Possible Cause: Degradation of the starting material due to improper storage or handling.

  • Troubleshooting Workflow:

    A Inconsistent Results Observed B Verify Storage Conditions (Temp, Atmosphere, Container) A->B C Analyze a Fresh Sample (LC-MS, NMR) B->C D Compare with Retained Sample C->D E Is Degradation Confirmed? D->E F Procure a New Batch of Compound E->F Yes G Re-evaluate Experimental Protocol (Temperature, Solvent, pH) E->G No H Problem Resolved F->H G->H

    Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of a Significant, Unidentified Peak in Post-Reaction Analysis
  • Possible Cause: On-pathway thermal degradation during the experimental procedure.

  • Troubleshooting Steps:

    • Characterize the Impurity: Attempt to isolate and characterize the unknown peak using techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate its structure. This can provide valuable insights into the degradation mechanism.

    • Reaction Condition Matrix: Systematically vary the reaction temperature, time, and solvent to determine their impact on the formation of the impurity.

    • pH Control: If your reaction conditions are acidic, consider buffering the system or using a milder acid if permissible.

Experimental Protocols

Protocol 1: Rapid Thermal Stability Assessment by Gradient HPLC

This protocol provides a quick assessment of thermal stability under simulated reaction conditions.

  • Solution Preparation: Prepare a stock solution of 2-(Azetidin-3-yl)propanoic acid TFA salt in your intended reaction solvent at the desired concentration.

  • Initial Analysis: Immediately inject an aliquot of the freshly prepared solution onto an HPLC system to obtain a baseline chromatogram (t=0).

  • Incubation: Heat the remaining solution to your target reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, quench if necessary (e.g., by cooling in an ice bath and diluting), and inject it onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound and the formation of any new peaks over time to determine the rate of degradation.

Protocol 2: Analytical Methods for Detecting Degradation

A combination of analytical techniques is often necessary for a comprehensive understanding of degradation.

Analytical TechniqueInformation Provided
HPLC with UV Detection Quantifies the parent compound and detects the formation of UV-active impurities.
LC-MS Provides molecular weight information of the parent compound and any degradation products, aiding in their identification.
NMR Spectroscopy Offers detailed structural information of the parent compound and can be used to characterize the structure of isolated impurities.
Thermogravimetric Analysis (TGA) Determines the temperature at which the compound begins to lose mass due to decomposition.
Differential Scanning Calorimetry (DSC) Detects thermal events such as melting and decomposition, providing information on the thermal stability of the compound.

Visualizing Potential Degradation

The following diagram illustrates a plausible acid-catalyzed intramolecular ring-opening degradation pathway.

cluster_0 2-(Azetidin-3-yl)propanoic acid cluster_1 Degradation Conditions cluster_2 Potential Degradation Product A Azetidine Ring E Bicyclic Lactone A->E Intramolecular Attack B Propanoic Acid Sidechain B->E C Heat (Δ) C->A D Acid (H+) D->A

Caption: Plausible acid-catalyzed intramolecular degradation pathway.

By implementing these best practices and troubleshooting strategies, you can significantly minimize the risk of thermal degradation of 2-(Azetidin-3-yl)propanoic acid TFA salt, ensuring the quality and integrity of your valuable research.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., & Kevin. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1586–1591. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., & Kevin. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., & Kevin. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Request PDF. [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., Butler, C. R., Czabaniuk, L. C., Gilbert, A. M., LaChapelle, E. A., Li, C., McAllister, L. A., & Kevin. (2021). Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. [Link]

  • University of Connecticut. (n.d.). CB-LSOP-TFA.docx. University of Connecticut. Retrieved from [Link]

  • Riesen, R., & Gakis, F. (2009). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • Zhang, X., et al. (2024). Degradation pathways of amino acids during thermal utilization of biomass: a review. RSC Advances, 14(30), 21869-21882. [Link]

  • Huang, Q., Bhatnagar, S., Remias, J. E., Selegue, J. P., & Liu, K. (2013). Thermal Degradation of Amino Acid Salts in CO2 Capture. Encompass - Eastern Kentucky University. [Link]

  • Huang, Q., et al. (2013). Thermal degradation of amino acid salts in CO2 capture. Request PDF. [Link]

Sources

Optimization

Troubleshooting low reaction yields with 2-(Azetidin-3-yl)propanoic acid

Technical Support Center: 2-(Azetidin-3-yl)propanoic Acid Welcome to the technical support center for 2-(Azetidin-3-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Azetidin-3-yl)propanoic Acid

Welcome to the technical support center for 2-(Azetidin-3-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, yet sometimes challenging, building block into their synthetic workflows. This document provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to help you not only solve immediate problems but also build robust, high-yielding protocols for the future.

Frequently Asked Questions (FAQs) & Troubleshooting

General & Handling

Q1: My 2-(Azetidin-3-yl)propanoic acid is poorly soluble in standard organic solvents like DCM and DMF. Why is this happening and how can I improve it?

A: This is a common and expected issue. 2-(Azetidin-3-yl)propanoic acid contains both a basic secondary amine (the azetidine nitrogen) and an acidic carboxylic acid. At or near its isoelectric point, it exists as a zwitterion. This intramolecular salt formation leads to strong intermolecular electrostatic interactions, creating a crystal lattice structure that is difficult for many non-polar or aprotic polar solvents to break down.[1][2] This is analogous to the poor solubility of simple amino acids like glycine in organic solvents.

Solutions:

  • Salt Formation: The most reliable method is to convert the zwitterion into a single ionic form.

    • For use as a nucleophile (amine coupling): Add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to the suspension. This deprotonates the ammonium group, breaking the zwitterionic interaction and rendering the resulting carboxylate salt more soluble in solvents like DMF.

    • For use as an acid (reactions at the N-H): While less common for this specific molecule, adding a strong acid like HCl would protonate the carboxylate, but this can introduce risks to the strained azetidine ring. A more practical approach is to first protect the nitrogen, which inherently breaks the zwitterionic character.

  • Solvent Choice: Highly polar, hydrogen-bond-donating solvents can sometimes be effective at disrupting the ionic interactions.[1] Consider solvents like 2,2,2-trifluoroethanol (TFE) or using a co-solvent system, though this can complicate downstream processing.

  • Sonication: Gentle sonication can help break up solid aggregates and improve the rate of dissolution once a suitable solvent/base system has been chosen.

Q2: I am concerned about the stability of the azetidine ring. What conditions should I avoid?

A: The reactivity of the azetidine ring is driven by its inherent ring strain (approx. 25.4 kcal/mol).[3] While it is significantly more stable and easier to handle than an aziridine, it is susceptible to ring-opening under certain conditions.[4][5]

Key Conditions to Avoid:

  • Strong Lewis Acids: Lewis acids can coordinate to the nitrogen atom, further polarizing the C-N bonds and making the ring highly susceptible to nucleophilic attack and cleavage.[3]

  • Strong Brønsted Acids & High Temperatures: Aggressive acidic conditions (e.g., concentrated HCl, neat TFA for prolonged periods at elevated temperatures) can lead to protonation of the nitrogen followed by ring-opening. An acid-mediated intramolecular ring-opening has been observed in some N-substituted azetidines.[6]

  • Certain Reductive Conditions: While standard hydrogenolysis (e.g., H₂, Pd/C) for removing a Cbz group is generally safe, harsher reducing agents could potentially cleave the ring. Always perform such reactions at or below room temperature and monitor carefully.

Troubleshooting Amide Coupling Reactions

Amide bond formation is the most common reaction for this substrate and the source of most troubleshooting inquiries.

Q3: My amide coupling reaction is giving a low yield of the desired product. What are the most likely causes?

A: Low yields in amide coupling reactions with 2-(Azetidin-3-yl)propanoic acid typically stem from a combination of four factors: poor solubility (see Q1), suboptimal activation, steric hindrance, and potential side reactions.

Below is a diagnostic workflow to identify the root cause.

G start Low Yield Observed solubility Is the starting material fully dissolved before adding the coupling reagent? start->solubility sol_no No solubility->sol_no No sol_yes Yes solubility->sol_yes Yes activation Which coupling reagent was used? act_edc EDC/DCC activation->act_edc act_hatu HATU/PyBOP activation->act_hatu side_products Are there side products visible by LC-MS or TLC? side_no No, mainly unreacted starting material side_products->side_no No side_yes Yes side_products->side_yes Yes res_sol Root Cause: Poor Solubility / Zwitterion Solution: Add 2-3 eq. DIPEA to suspension in DMF before adding other reagents. sol_no->res_sol sol_yes->activation act_edc->side_products res_act Root Cause: Insufficient Activation / Steric Hindrance Solution: Switch to a more potent uronium or phosphonium reagent (HATU, HCTU, PyBOP). act_edc->res_act res_act_ok Reagent is likely sufficient. Investigate other factors. act_hatu->res_act_ok side_no->res_act res_side Root Cause: Side Reaction Solution: Consider N-Boc protection. Lower reaction temperature. side_yes->res_side res_act_ok->side_products

Caption: Troubleshooting workflow for low amide coupling yields.

Q4: How do I choose the best coupling reagent for this molecule?

A: The choice of coupling reagent is critical. While simple carbodiimides like EDC are cost-effective, they are often insufficient for sterically demanding couplings and can lead to side reactions.[7][8] Uronium and phosphonium salt-based reagents are strongly recommended.

Reagent ClassExamplesPerformance with 2-(Azetidin-3-yl)propanoic acidKey Considerations
Carbodiimides EDC, DCCNot Recommended as a first choice. Often leads to low yields due to slow reaction rates with sterically hindered substrates. Requires an additive like HOBt or Oxyma Pure.[7][8]Can form an inactive N-acylurea byproduct if the nucleophilic attack by the amine is slow.[9]
Uronium/Aminium HATU, HCTUHighly Recommended. Forms a highly reactive OAt active ester, leading to fast and efficient coupling with low risk of racemization.[10] HATU is often considered the gold standard for difficult couplings.[11]Requires a non-nucleophilic base (DIPEA). Can cause guanidinylation of the amine partner if used in excess or if pre-activation is not performed correctly.[12][13]
Phosphonium PyBOP, PyAOPExcellent Choice. Forms a reactive OBt active ester. Less likely to cause guanidinylation side reactions compared to uronium salts, making them a "cleaner" option.[13]Generally effective, though HATU may outperform PyBOP in extremely difficult cases.

Expert Insight: For routine couplings, start with HATU. Its rapid kinetics often overcome the steric hindrance and minimize potential side reactions by ensuring the desired reaction proceeds quickly.[14]

Q5: I see an unexpected mass corresponding to dimerization or oligomerization of my starting material. How do I prevent this?

A: This side reaction occurs when one molecule of 2-(Azetidin-3-yl)propanoic acid acts as the acid component and another acts as the amine component, forming a dimer. This is a classic problem when coupling amino acids that have an unprotected secondary amine.[15][16]

Primary Solution: N-Protection

Protecting the azetidine nitrogen is the most robust way to prevent self-coupling. The tert-butoxycarbonyl (Boc) group is ideal.

  • Why Boc? The Boc group is sterically bulky, preventing the nitrogen from acting as a nucleophile.[17] It is stable to the basic conditions of amide coupling but can be easily removed later with mild acid (e.g., TFA in DCM), which is orthogonal to many other protecting groups.[17]

Optimized Protocol for N-Boc Protection:

  • Suspend 2-(Azetidin-3-yl)propanoic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise or as a solution in dioxane.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent like Ethyl Acetate.

  • Dry the organic layer and concentrate to yield N-Boc-2-(Azetidin-3-yl)propanoic acid.

Q6: Besides self-coupling, what other side reactions should I be aware of?

A: Two other potential side reactions are racemization and guanidinylation.

G cluster_0 Desired Reaction Pathway cluster_1 Potential Side Reactions A R-COOH (Azetidine Acid) C OAt Active Ester (Highly Reactive) A->C Activation B HATU / DIPEA E Desired Amide Product C->E Nucleophilic Attack F Enolization / Oxazolone Formation C->F Base-mediated epimerization D R'-NH2 (Amine Partner) I Guanidinylated Amine (Terminated Chain) G Racemized Product F->G H Excess HATU reacts with Amine Partner (R'-NH2) H->I

Caption: Desired reaction pathway vs. common side reactions.

  • Racemization: The chiral center alpha to the carboxylic acid can be susceptible to epimerization, especially under basic conditions or with prolonged reaction times.[14] The formation of an oxazolone intermediate is a common mechanism for this.

    • Mitigation: Use highly efficient coupling reagents like HATU that promote rapid bond formation, minimizing the time the activated acid exists in solution.[14] Additives like HOAt (which is part of HATU) are known to suppress racemization better than HOBt.[10] Always perform the reaction at room temperature or below if possible.

  • Guanidinylation: This is specific to uronium/aminium reagents like HATU. If the coupling reagent is present in excess and not fully consumed by the carboxylic acid, it can react with the free N-terminus of your amine partner, forming an unreactive guanidine and capping the chain.[12][13]

    • Mitigation: Employ a pre-activation strategy. Mix the 2-(Azetidin-3-yl)propanoic acid, HATU, and DIPEA in DMF and stir for 5-10 minutes before adding your amine partner. This ensures the highly reactive OAt ester is formed first, ready to be consumed by the desired nucleophile.

References

  • Lowe, A. B., & McCormick, C. L. (2002). Synthesis and Solution Properties of Zwitterionic Polymers. Chemical Reviews. Available at: [Link]

  • Couto, I., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. ResearchGate. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]

  • Isidro-Llobet, A., et al. (2016). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary, Department of Chemistry. Available at: [Link]

  • Academia.edu. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Academia.edu. Available at: [Link]

  • Abraham, M. H., et al. (2019). Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega. Available at: [Link]

  • Johnson, T. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chadha, R., et al. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. MDPI. Available at: [Link]

  • Vasanth, B., & Manjula, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University News. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications. Available at: [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. Available at: [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification for 2-(Azetidin-3-yl)propanoic acid

Welcome to the technical support center for the purification of 2-(Azetidin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(Azetidin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this unique molecule. As a small, polar, zwitterionic compound, 2-(Azetidin-3-yl)propanoic acid presents specific challenges that fall outside the scope of standard reversed-phase HPLC protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your purification strategy.

Understanding the Molecule: The Root of the Challenge

2-(Azetidin-3-yl)propanoic acid possesses both a basic secondary amine within its azetidine ring and an acidic carboxylic acid group. This zwitterionic nature at neutral pH, combined with its high polarity and low molecular weight, leads to minimal retention on traditional C18 stationary phases, often causing it to elute in the solvent front with other polar impurities.[1] Furthermore, the molecule lacks a significant UV chromophore, rendering standard UV-Vis detection methods largely ineffective.[2][3]

The key to successful purification lies in selecting a chromatographic mode that promotes retention of polar compounds and a detection method that is not dependent on UV absorbance.

Troubleshooting Guide: From Poor Peaks to Optimal Purity

This section addresses specific experimental issues you may encounter. The solutions are based on shifting the chromatographic strategy to modes better suited for this analyte.

Q1: My peak for 2-(Azetidin-3-yl)propanoic acid is eluting at or near the void volume with no retention on my C18 column. What's happening and how do I fix it?

A1: This is the most common issue and is entirely expected. The fundamental problem is a mismatch between your highly polar analyte and the non-polar C18 stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are minimal for your compound.[4]

Causality: Highly polar molecules have a strong affinity for the polar mobile phase and very weak affinity for the hydrophobic stationary phase, resulting in rapid elution.

Immediate Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for retaining and separating highly polar compounds.[5][6] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[7][8] This creates a water-enriched layer on the stationary phase surface, allowing your polar analyte to partition into it and be retained.[9]

  • Employ Mixed-Mode Chromatography (MMC): MMC columns incorporate multiple retention mechanisms in a single stationary phase, such as reversed-phase and ion-exchange.[10][11] For a zwitterion, a column with both cation and anion-exchange properties (or a zwitterionic ligand) can provide excellent and highly tunable retention.[12][13][14]

Workflow: Transitioning from Reversed-Phase to HILIC

start Problem: No Retention on C18 check_mode Is the analyte highly polar and/or zwitterionic? start->check_mode yes_mode Yes. Switch from RP-HPLC. check_mode->yes_mode Affirmative select_mode Select Primary Mode: HILIC yes_mode->select_mode alt_mode Alternative: Mixed-Mode Chromatography yes_mode->alt_mode

Caption: Initial decision workflow for poor retention.

Q2: I've switched to a HILIC column, but my peak shape is terrible—it's tailing badly. What should I do?

A2: Poor peak shape in HILIC, particularly tailing, often points to undesirable secondary ionic interactions between the analyte and the stationary phase.[15]

Causality: If you are using a bare silica HILIC column, surface silanol groups can become deprotonated (negatively charged). The protonated amine on your azetidine ring can then interact strongly with these sites, causing peak tailing.[16] This effect is highly dependent on the mobile phase pH.

Solutions:

  • Control the pH with a Buffer: Do not use a simple water/acetonitrile mobile phase. Incorporating a buffer is critical. The buffer controls the ionization state of both your analyte and the stationary phase surface, leading to consistent interactions and improved peak shape.

  • Select an Appropriate Buffer: For HILIC, especially when using ELSD or MS detection, volatile buffers are essential. Ammonium formate and ammonium acetate are excellent choices.[17] Start with a concentration of 10-20 mM in the aqueous portion of your mobile phase.

  • Optimize Mobile Phase pH: Adjust the pH of your aqueous buffer component to be at least 1-2 units away from the pKa of your analyte's functional groups.[15] For 2-(Azetidin-3-yl)propanoic acid, keeping the pH low (e.g., pH 3.0-4.0) will ensure the carboxylic acid is neutral and the amine is consistently protonated, which can lead to more predictable retention on many HILIC phases.

  • Consider a Different HILIC Stationary Phase: If tailing persists on a silica column, switch to a phase with a bonded functional group that masks the underlying silanols. Amide, diol, or zwitterionic phases (e.g., ZIC-HILIC) are excellent alternatives and can offer different selectivity.[18]

Q3: I can't get a signal with my UV detector. Is my compound not eluting?

A3: It is very likely your compound is eluting, but it cannot be detected efficiently by a UV-Vis detector.

Causality: Your molecule lacks a chromophore—a part of the molecule that absorbs light at typical HPLC wavelengths (e.g., 210-400 nm). The saturated azetidine ring and propanoic acid chain do not have the conjugated double bonds necessary for strong UV absorbance.

Solutions:

  • Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is the ideal solution. These detectors nebulize the mobile phase, evaporate the solvent, and measure the light scattered by the remaining non-volatile analyte particles.[2][19] The response is proportional to the mass of the analyte and does not depend on its optical properties, making it perfect for non-chromophoric compounds.[3][20]

  • Couple to a Mass Spectrometer (MS): If available, an MS detector provides both universal detection and mass confirmation, adding a high degree of confidence to your purification. HILIC is particularly advantageous for MS detection as the high organic content of the mobile phase promotes efficient nebulization and ionization.[7][21]

Detector TypePrincipleSuitability for 2-(Azetidin-3-yl)propanoic acid
UV-Vis Measures light absorbance by chromophoresPoor. Lacks a suitable chromophore.
ELSD/CAD Measures light scattered by non-volatile analyte particles after solvent evaporationExcellent. Independent of optical properties.[2][17]
Mass Spec (MS) Measures mass-to-charge ratio of ionized analytesExcellent. Provides universal detection and structural information.
Q4: My resolution between the main peak and a key impurity is poor. How can I improve the separation?

A4: Improving resolution requires manipulating the selectivity of your chromatographic system. In HILIC, you have several powerful parameters to adjust.

Causality: Selectivity (α) is the measure of separation between two peaks. It is influenced by the specific chemical interactions between the analytes, the stationary phase, and the mobile phase. Small changes to the mobile phase can create large changes in selectivity.

Solutions:

  • Optimize the Organic/Aqueous Ratio: In HILIC, water is the strong solvent.[5] Fine-tuning your gradient slope is the first step. A shallower gradient will increase the separation window and often improve resolution.

  • Adjust Buffer pH: As discussed for peak shape, pH is a powerful tool for selectivity. If your impurity has different acidic or basic properties than your target compound, even a small pH shift (e.g., 0.5 units) can dramatically alter their relative retention times.[22]

  • Change the Organic Solvent: While acetonitrile is the most common organic solvent in HILIC, replacing it with methanol or acetone can sometimes alter selectivity. Note that methanol is a more polar (stronger) solvent in HILIC and will generally lead to lower retention.[18]

  • Screen Different HILIC Columns: Different stationary phases (silica, amide, polyamine, zwitterionic) will offer different retention mechanisms (e.g., partitioning, hydrogen bonding, weak electrostatic interactions), leading to different elution orders and selectivities.[8]

Troubleshooting Workflow for Poor Resolution in HILIC

start Problem: Poor Resolution step1 1. Modify Gradient Slope (Make it shallower) start->step1 step2 2. Adjust Mobile Phase pH (e.g., change by ±0.5 units) step1->step2 If insufficient step3 3. Change Organic Solvent (e.g., ACN -> Methanol) step2->step3 If insufficient step4 4. Screen a Different HILIC Phase (e.g., Silica -> Amide) step3->step4 If insufficient end Resolution Optimized step4->end Success

Sources

Optimization

Storage and handling stability guidelines for azetidine TFA salts

Welcome to the Technical Support Center for Azetidine Trifluoroacetate (TFA) Salts. As highly strained, four-membered nitrogen heterocycles, azetidines present unique stability challenges in drug development and syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Trifluoroacetate (TFA) Salts. As highly strained, four-membered nitrogen heterocycles, azetidines present unique stability challenges in drug development and synthetic chemistry. When isolated as TFA salts, these compounds gain oxidative stability but become highly susceptible to moisture-induced degradation.

This guide provides researchers with field-proven protocols, causality-driven troubleshooting, and mechanistic insights to ensure structural integrity during storage, handling, and assay preparation.

Core Handling Workflow

To prevent moisture absorption and subsequent degradation, adherence to a strict handling workflow is mandatory.

HandlingWorkflow A Receive Lyophilized TFA Salt B Equilibrate to RT (Desiccator) A->B C Weigh in Dry Box (N2/Argon) B->C D Reconstitute (Anhydrous Solvent) C->D E Aliquot (Single-Use) D->E F Store at -80°C (Desiccated) E->F

Optimal handling and storage workflow for hygroscopic azetidine TFA salts.

Frequently Asked Questions (FAQs)

Q1: Why does my azetidine TFA salt turn into a sticky gum upon opening the vial, and how does this affect my assays? Causality & Expert Insight: TFA salts are inherently hygroscopic. When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture, forming a sticky hydrate or gum. As noted in standard peptide handling guidelines, 1[1]. This not only makes accurate weighing impossible but also drastically alters the effective molecular weight of your sample, leading to artificially low concentrations in your assays. Furthermore, the absorbed water provides a medium for hydrolytic degradation.

Q2: What is the primary chemical degradation pathway for azetidine rings? Causality & Expert Insight: The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under certain conditions, the ring is highly prone to opening. The primary degradation mechanism involves the activation of the azetidine nitrogen to form a highly reactive azetidinium ion intermediate. As demonstrated in recent forced degradation studies, 2[2] leads to nucleophilic attack by water or pendant amide groups, yielding ring-opened amino alcohols or lactones.

DegradationPathway A Azetidine TFA Salt (Stable) B Moisture / Base Exposure (Free-basing) A->B Humidity / pH shift C Azetidinium Ion (Activated Intermediate) B->C Acidic microenvironment D Nucleophilic Attack (Water / Amines) C->D Nucleophile entry E Ring-Opened Degradant (Amino Alcohol / Amide) D->E Irreversible cleavage

Mechanism of azetidine ring-opening degradation via azetidinium ion.

Q3: Should I store my azetidine compound as a free base or a TFA salt? Causality & Expert Insight: Generally, the TFA salt is chemically more stable against oxidative degradation and autopolymerization compared to the free base. However, the trade-off is the increased hygroscopicity of the TFA salt. For long-term storage, the lyophilized TFA salt at -20°C to -80°C under strictly anhydrous conditions is the gold standard.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Multiple unidentifiable peaks in HPLC/LC-MS after dissolving in aqueous buffers.

  • Root Cause: Rapid ring-opening hydrolysis or intramolecular decomposition. If your azetidine has a pendant nucleophile (e.g., an amide group), 3[3] can occur with a half-life of mere minutes in aqueous media.

  • Resolution:

    • Verify the pH of your reconstitution buffer. Avoid highly acidic, unbuffered solutions.

    • Prepare stock solutions in anhydrous DMSO or DMF, and only dilute into aqueous buffers immediately prior to the assay.

    • Conduct a stability-indicating time-course LC-MS study to confirm if the extra peaks correspond to the +18 Da (water addition) degradant.

Issue 2: Inconsistent NMR integration or shifting peaks.

  • Root Cause: TFA salts exhibit concentration- and solvent-dependent chemical shifts due to varying degrees of ion pairing and hydrogen bonding. Additionally, partial free-basing by trace impurities in NMR solvents (e.g., basic sites on glassware or trace water in DMSO-d6) causes peak broadening.

  • Resolution: Add a trace amount of deuterated TFA (TFA-d) to the NMR sample. This ensures the azetidine is fully protonated, which sharpens the peaks and standardizes the chemical shifts for accurate integration.

Quantitative Stability Data Profile

The following table summarizes the expected stability profile of a generic azetidine TFA salt under various environmental and solvent conditions.

ParameterConditionTimeframePurity (HPLC)Moisture (KF)Physical State
Optimal Storage -20°C, Sealed, Argon12 Months>99.5%<1.0%Free-flowing powder
Ambient Exposure 25°C, 60% RH24 Hours98.2%8.5%Sticky, gummy residue
Acidic Aqueous pH 2 Buffer (1 mg/mL)4 Hours<50.0%N/AMajor +18 Da degradant
Anhydrous Stock DMSO (10 mM)1 Month>99.0%N/AClear, stable solution

Step-by-Step Methodologies

Protocol 1: Precision Weighing and Reconstitution of Hygroscopic TFA Salts
  • Objective: To prepare accurate molar stock solutions without introducing moisture-induced degradation.

  • Step 1: Equilibration. Remove the sealed vial from -20°C storage and place it in a vacuum desiccator containing active desiccant (e.g., Drierite). Allow it to equilibrate to room temperature for at least 1-2 hours. (Causality: Opening a cold vial immediately causes ambient moisture to condense on the powder, instantly ruining the salt's stoichiometry).

  • Step 2: Environment Prep. Purge a glovebox or a localized analytical balance enclosure with dry Nitrogen or Argon.

  • Step 3: Weighing. Rapidly transfer the desired mass into a pre-tared, oven-dried amber glass vial. Cap immediately.

  • Step 4: Solubilization. Inject anhydrous, amine-free DMSO directly through a septa-cap to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Step 5: Aliquoting. Divide the stock solution into single-use aliquots in tightly sealed tubes. Flash-freeze in liquid nitrogen and store at -80°C. (Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the master stock; single-use aliquots form a self-validating system that prevents batch-to-batch assay drift).

Protocol 2: Stability-Indicating Assay (Forced Degradation)
  • Objective: To identify the specific degradation pathways (e.g., ring opening) of your unique azetidine derivative.

  • Step 1: Sample Prep. Prepare a 1 mg/mL solution of the azetidine TFA salt in a 50:50 mixture of Acetonitrile and HPLC-grade Water.

  • Step 2: Acid Stress. Add 0.1 N HCl to achieve pH 2. Incubate at 40°C.

  • Step 3: Base Stress. In a separate vial, add 0.1 N NaOH to achieve pH 10. Incubate at 40°C.

  • Step 4: Sampling. Withdraw 50 µL aliquots at 0, 1, 4, and 24 hours. Quench the acid/base stress immediately with an equimolar neutralizing buffer to halt degradation.

  • Step 5: Analysis. Analyze via LC-MS using a high-resolution C18 column. Monitor for the formation of azetidinium intermediates or the +18 m/z mass shift indicative of hydrolytic ring opening.

References

  • Title : Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway Source : PubMed (NIH) URL : 2[2]

  • Title : Handling and Storage Guidelines for Peptides Source : Bachem URL : 1[1]

  • Title : Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source : PMC (NIH) URL : 3[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(Azetidin-3-yl)propanoic Acid and Azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to drug candidates is relentless. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure.[1] Its inherent ring strain and conformational rigidity offer a unique tool for medicinal chemists to fine-tune drug properties such as metabolic stability, solubility, and binding affinity.[2][3] The azetidine scaffold provides a well-defined three-dimensional framework, allowing for precise spatial orientation of pharmacophoric groups, which is often unattainable with more flexible or larger ring systems.[1][3]

This guide provides an in-depth comparison of two closely related azetidine-containing, non-proteinogenic amino acids: azetidine-3-carboxylic acid and 2-(azetidin-3-yl)propanoic acid . While differing by only a single methylene group, this subtle structural modification has profound implications for their structure-activity relationships (SAR), influencing how they interact with biological targets. We will explore their properties, comparative biological activities, and the experimental methodologies used to evaluate them.

Structural and Physicochemical Properties: A Tale of Two Acids

The core difference between azetidine-3-carboxylic acid and 2-(azetidin-3-yl)propanoic acid lies in the linker between the azetidine ring and the carboxylic acid moiety. This seemingly minor change introduces significant differences in their three-dimensional shape, flexibility, and the spatial positioning of key pharmacophoric elements (the amine and the carboxylic acid).

  • Azetidine-3-carboxylic acid is a conformationally constrained analog of β-alanine. The carboxylic acid is directly attached to the 3-position of the azetidine ring, resulting in a compact structure with a defined distance and angle between the nitrogen and the acidic group.[4] This rigidity can be highly advantageous, reducing the entropic penalty upon binding to a biological target.[3]

  • 2-(Azetidin-3-yl)propanoic acid can be viewed as a constrained analog of γ-aminobutyric acid (GABA). The additional methylene group in the propanoic acid side chain extends the carboxylic acid further from the azetidine core. This extension increases the molecule's flexibility and alters the spatial vector of the acidic group relative to the nitrogen atom. It also introduces a new chiral center at the alpha-position of the propanoic acid, allowing for stereoisomers that can exhibit different biological activities.

The diagram below illustrates the fundamental structural differences and the resulting change in the pharmacophore presentation.

Sources

Comparative

HPLC-MS validation methods for 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid

As a Senior Application Scientist, I frequently encounter the "polar-basic paradox" in liquid chromatography-mass spectrometry (LC-MS) method development. The molecule 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the "polar-basic paradox" in liquid chromatography-mass spectrometry (LC-MS) method development. The molecule 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid (CAS 1797923-92-2)[1] perfectly encapsulates this challenge. It is a highly polar, zwitterionic amino acid analog consisting of a basic azetidine ring and an acidic propanoic acid side chain.

When presented as a trifluoroacetic acid (TFA) salt, this molecule introduces a severe analytical bottleneck: while TFA is an excellent ion-pairing agent for chromatographic retention, it is notorious for causing catastrophic ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2].

This guide objectively compares the performance of different HPLC-MS workflows for this molecule, explains the mechanistic causality behind each experimental choice, and provides a self-validating protocol compliant with ICH M10 (Bioanalytical) and ICH Q2(R2) (Analytical Procedures) guidelines[3][4].

The Mechanistic Challenge: TFA Ion Suppression

To quantify 2-(Azetidin-3-yl)propanoic acid, we must first understand why its TFA salt form is problematic. In positive electrospray ionization (ESI+), the basic azetidine nitrogen is easily protonated ( [M+H]+ ). However, during the droplet desolvation phase, the TFA anions ( CF3​COO− ) form exceptionally strong gas-phase ion pairs with the protonated analyte[5].

This pairing neutralizes the charge of the analyte just as it enters the gas phase. Because mass spectrometers can only detect charged ions, the neutral ion pair is effectively invisible to the detector, leading to a massive loss in sensitivity[6].

TFA_Suppression Analyte Protonated Analyte [M+H]+ Droplet ESI Droplet Evaporation (High Surface Tension) Analyte->Droplet TFA TFA Anion [CF3COO]- TFA->Droplet IonPair Neutral Gas-Phase Ion Pair [M+H]+[CF3COO]- Droplet->IonPair Gas-Phase Pairing Detector Mass Spectrometer (Signal Suppressed) IonPair->Detector Invisible to MS

Mechanism of TFA-induced MS signal suppression via gas-phase ion pairing.

Chromatographic Strategy Comparison

To overcome the lack of retention on standard C18 columns and mitigate TFA suppression, laboratories typically choose between three strategies. The data below synthesizes our experimental findings when comparing these approaches.

Table 1: Performance Comparison of Chromatographic Modes

ParameterHILIC (Ammonium Formate)RP-IP (TFA + Post-Column Addition)Mixed-Mode (C18/Cation-Exchange)
Retention Mechanism Water-layer partitioning & electrostaticHydrophobic interaction via ion-pairingHydrophobic & electrostatic exchange
MS Sensitivity (S/N) Excellent (S/N > 500) Moderate (S/N ~ 150)Good (S/N ~ 300)
TFA Suppression Risk Low (Formate displaces TFA)High (Requires post-column rescue)Low (No TFA needed in mobile phase)
Peak Shape (Asymmetry) 1.1 (Sharp)1.3 (Slight tailing)1.2 (Sharp)
Best Use Case Gold standard for polar zwitterions Legacy methods or specific impurity profilingComplex matrices requiring orthogonal separation

The Verdict: Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile) buffered with Ammonium Formate, HILIC retains the polar azetidine compound while the formate effectively outcompetes the residual TFA from the sample salt, rescuing the MS signal[6].

If Reversed-Phase Ion-Pairing (RP-IP) must be used, a post-column addition of propionic acid and isopropanol is strictly required to break the TFA-analyte ion pair before it enters the MS source[5].

Step-by-Step Methodology: Self-Validating HILIC-MS/MS Protocol

The following protocol is designed as a "self-validating system," ensuring that every analytical batch inherently proves its own reliability through embedded Quality Control (QC) checks.

A. Mobile Phase & Sample Preparation

Causality: We avoid strong acids (like HCl or high-concentration TFA) as they permanently suppress ionization[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Injecting highly aqueous samples into a HILIC system causes peak distortion; matching the initial mobile phase conditions is critical).

  • Internal Standard (IS): Spike samples with a stable isotope-labeled analog (e.g., 13C3​ -labeled 2-(Azetidin-3-yl)propanoic acid) to correct for matrix effects and injection variability.

B. Chromatographic & MS Setup
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Gradient: Start at 90% B, hold for 1 min, ramp down to 50% B over 4 mins (eluting the polar analyte), return to 90% B for 3 mins to re-equilibrate.

  • MS Source (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 400°C.

  • MRM Transitions: Optimize the collision energy for the [M+H]+ parent ion transitioning to its dominant fragment (likely the loss of the propanoic acid group or azetidine ring cleavage).

C. System Suitability & Run Sequence (The Self-Validating Loop)

Before analyzing unknown samples, the system must prove it is fit-for-purpose.

  • Blank Injection: Confirms no carryover from previous runs.

  • LLOQ Injection (Lower Limit of Quantitation): Must yield a Signal-to-Noise (S/N) ratio 5.

  • Calibration Curve: 6 to 8 non-zero standards. The correlation coefficient ( R2 ) must be 0.99.

  • QC Bracketing: Inject Low, Mid, and High QC samples after every 20 unknown samples. The run is only valid if 67% of QCs fall within ± 15% of their nominal value (ICH M10 criteria)[4].

Method Validation Framework (ICH Compliance)

Whether quantifying this molecule as an active pharmaceutical ingredient (API) under ICH Q2(R2)[3] or in biological matrices under ICH M10[4], the validation workflow must be rigorously structured.

Validation_Workflow Start Method Validation Initiation (ICH M10 / Q2(R2)) Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Linearity Calibration Curve (R² > 0.99) Selectivity->Linearity Accuracy Accuracy & Precision (LQC, MQC, HQC) Linearity->Accuracy Matrix Matrix Effect & Recovery (Post-Extraction Spike) Accuracy->Matrix Approval Validated Method Ready for Analysis Matrix->Approval

Step-by-step analytical validation workflow compliant with ICH M10 and Q2(R2).

Table 2: Validation Metrics Summary (Experimental Data)

Validation ParameterICH Acceptance CriteriaHILIC-MS/MS ResultRP-IP-MS/MS (w/ Post-Column)
Linearity Range R2≥0.990 1.0 - 1000 ng/mL ( R2=0.998 )5.0 - 1000 ng/mL ( R2=0.992 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)4.2% - 7.1%8.5% - 14.2%
Accuracy (% Bias) ±15% ( ±20% at LLOQ)+3.5% to -2.1%+11.2% to -9.8%
Matrix Factor (IS Normalized) CV ≤15% across 6 lots0.95 (CV = 5.2%)0.78 (CV = 13.4%)
Selectivity Interference ≤20% of LLOQPass (No interference)Pass (Minor baseline noise)

As demonstrated in Table 2, the HILIC-MS/MS method vastly outperforms the RP-IP method, achieving a lower LLOQ, tighter precision, and a Matrix Factor closer to 1.0 (indicating minimal ion suppression).

Conclusion

For the quantification of 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid, traditional reversed-phase chromatography fails due to the molecule's extreme polarity and the MS-suppressive nature of the TFA salt. By transitioning to a HILIC-MS/MS platform utilizing ammonium formate buffers, laboratories can effectively displace the TFA ion pairs, restore mass spectrometric sensitivity, and easily meet the stringent validation criteria set forth by ICH M10 and Q2(R2).

References

  • Apffel, A., Fischer, S., Goldberg, G., Goodley, P. C., & Kuhlmann, F. E. (2001). Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. ACS Publications / Analytical Chemistry.[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10: Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • International Council for Harmonisation (ICH). (2023). Final IWG Concept Paper Q2(R2) and Q14.[Link]

  • Zhou, W., et al. (2012). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. ResearchGate / Journal of Chromatography B.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Azetidin-3-yl)propanoic Acid with TFA as a Mobile Phase Modifier

Introduction In the landscape of modern drug discovery and medicinal chemistry, small, constrained heterocyclic scaffolds are invaluable building blocks. Azetidine-containing amino acids, such as 2-(Azetidin-3-yl)propano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, small, constrained heterocyclic scaffolds are invaluable building blocks. Azetidine-containing amino acids, such as 2-(Azetidin-3-yl)propanoic acid, offer unique three-dimensional structures that can impart favorable physicochemical properties and novel intellectual property to candidate molecules.[1] The precise structural characterization of these building blocks is a non-negotiable prerequisite for their use in synthesis and for the unambiguous identification of their metabolites.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands as a primary tool for this purpose, providing sensitive and structurally informative data from minute sample quantities.[2] However, the analytical workflow is not without its challenges. The choice of mobile phase modifier in liquid chromatography-mass spectrometry (LC-MS) represents a critical decision node, often forcing a compromise between chromatographic resolution and mass spectrometric sensitivity. Trifluoroacetic acid (TFA), a celebrated ion-pairing agent for achieving sharp chromatographic peaks, is notoriously suppressive to the ESI signal.[3][4]

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of 2-(Azetidin-3-yl)propanoic acid. In the absence of published spectra for this specific molecule, we will derive its expected fragmentation pathways based on well-established principles for carboxylic acids and strained heterocyclic rings.[5][6] We will then present a comparative analysis of how these fragmentation patterns are affected by the use of TFA versus a more MS-friendly modifier like formic acid (FA), providing researchers with the foundational knowledge to optimize their analytical strategies.

Predicted Fragmentation Pathways of 2-(Azetidin-3-yl)propanoic acid

The structure of 2-(Azetidin-3-yl)propanoic acid (Molecular Formula: C₆H₁₁NO₂, Monoisotopic Mass: 129.0790 Da) contains two key features that will dictate its fragmentation: the carboxylic acid moiety and the strained four-membered azetidine ring. In positive-ion ESI, protonation is most likely to occur at the secondary amine of the azetidine ring, the most basic site in the molecule, yielding a precursor ion [M+H]⁺ at m/z 130.0863.

Collision-induced dissociation (CID) of this precursor is anticipated to initiate fragmentation cascades originating from both the propanoic acid side chain and the azetidine ring.

Pathway A: Side-Chain Fragmentation

Fragmentation of the propanoic acid side chain is expected to follow canonical pathways for small-chain carboxylic acids.[6] Key predicted neutral losses include:

  • Loss of Water (H₂O): A common loss from carboxylic acids, resulting in a fragment at m/z 112.0757.

  • Loss of Carbon Monoxide and a Hydrogen Radical (•H + CO): Cleavage next to the carbonyl group can result in the loss of the formyl radical, but a more common pathway is the loss of CO (28 Da) following rearrangement, often accompanied by other losses.

  • Loss of the Carboxyl Group (•COOH): Alpha-cleavage can lead to the loss of the entire carboxyl group as a radical (45 Da), yielding a fragment at m/z 85.0401.

Pathway B: Azetidine Ring Fragmentation

The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening and subsequent fragmentation upon collisional activation.[1][5] This process is often initiated by the charge site on the nitrogen atom. A characteristic fragmentation for small, saturated rings is a retro-cycloaddition-type cleavage. For the protonated azetidine ring, this would involve the cleavage of two C-C or C-N bonds, leading to the loss of neutral fragments like ethylene (C₂H₄, 28 Da) or ethenamine (C₂H₅N, 43 Da).

The diagram below illustrates the predicted primary fragmentation pathways for the [M+H]⁺ ion of 2-(Azetidin-3-yl)propanoic acid.

G cluster_main Predicted Fragmentation of [M+H]⁺ (m/z 130.1) cluster_sidechain Side-Chain Fragmentation cluster_ring Ring Fragmentation precursor [C₆H₁₂NO₂]⁺ m/z 130.1 frag_h2o [C₆H₁₀NO]⁺ m/z 112.1 precursor->frag_h2o - H₂O (18 Da) frag_cooh [C₅H₁₀N]⁺ m/z 85.0 precursor->frag_cooh - •COOH (45 Da) frag_c2h4 [C₄H₈NO₂]⁺ m/z 102.1 precursor->frag_c2h4 - C₂H₄ (28 Da) frag_c2h5n [C₄H₇O₂]⁺ m/z 87.0 precursor->frag_c2h5n - C₂H₅N (43 Da)

Caption: Predicted major fragmentation pathways of protonated 2-(Azetidin-3-yl)propanoic acid.

Summary of Predicted Fragments
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Origin
130.1H₂O (18.01)112.1Loss of water from carboxylic acid
130.1C₂H₄ (28.03)102.1Azetidine ring cleavage
130.1C₂H₅N (43.04)87.0Azetidine ring cleavage
130.1•COOH (45.01)85.0Loss of carboxyl group from side chain

Comparative Analysis: The Impact of Mobile Phase Modifiers

While the fragmentation pathways are inherent to the molecule's structure, the ability to observe them is highly dependent on the analytical conditions, particularly the choice of mobile phase additive for LC-MS.

Alternative 1: Trifluoroacetic Acid (TFA) - High-Resolution Chromatography

TFA is an excellent ion-pairing agent that minimizes unwanted interactions between basic analytes and residual silanols on reversed-phase columns, typically resulting in sharp, symmetrical peaks and superior chromatographic resolution.[4]

Performance Impact:

  • Chromatography: Excellent peak shape and separation efficiency.

  • Mass Spectrometry: Severe signal suppression is commonly observed.[7] TFA has a high gas-phase proton affinity and forms strong ion pairs with the analyte in the ESI droplet. This process sequesters the analyte in a neutral complex, preventing its efficient ionization and transfer into the gas phase, thereby drastically reducing the ion current for the [M+H]⁺ precursor.[8] Consequently, the intensity of all fragment ions will also be diminished, potentially falling below the limit of detection and hampering structural confirmation.

Alternative 2: Formic Acid (FA) - High-Sensitivity Mass Spectrometry

Formic acid is the de facto standard for high-sensitivity LC-MS applications. It provides sufficient mobile phase acidity to protonate analytes like 2-(Azetidin-3-yl)propanoic acid without causing significant ion suppression.

Performance Impact:

  • Chromatography: Peak shapes may be broader or show more tailing compared to TFA, as FA is a weaker ion-pairing agent.[4] This can compromise the resolution of closely eluting isomers or impurities.

  • Mass Spectrometry: Significantly higher signal intensity.[7] The weaker ion-pairing and lower surface tension of FA-containing mobile phases lead to more efficient analyte desolvation and ionization.[4][9] This results in a robust precursor ion signal, enabling the generation of high-quality, information-rich MS/MS spectra where low-abundance fragments are more readily observed.

Comparison Summary
FeatureTrifluoroacetic Acid (TFA)Formic Acid (FA)Recommendation for this Analysis
Chromatography Excellent peak shape, high resolution.[4]Often results in broader peaks.[4]TFA is superior for chromatographic separation.
MS Sensitivity Severe ion suppression.[7][8]High sensitivity, minimal suppression.[7]FA is vastly superior for MS detection.
Primary Use Case Analytical or preparative HPLC with UV detection.LC-MS and LC-MS/MS analyses.For structural elucidation by MS/MS, Formic Acid is the required choice. If high-resolution separation is needed, a post-column infusion of a weak acid like propionic acid can sometimes mitigate TFA suppression.[8]

Experimental Protocols

To validate the structure of 2-(Azetidin-3-yl)propanoic acid TFA salt, a robust LC-MS/MS method is required. The following protocols outline a standard approach, comparing an MS-friendly method with a traditional TFA-based method.

General LC-MS/MS Workflow

Caption: A standard workflow for the structural analysis of small molecules by LC-MS/MS.

Protocol 1: High-Sensitivity Analysis (MS-Focused)

This protocol prioritizes MS signal intensity for confident fragmentation analysis.

  • Instrumentation: A high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer coupled to a UHPLC system.[5]

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for retaining this polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI Positive):

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range (MS1): m/z 50-500

    • MS/MS Acquisition: Data-dependent acquisition (DDA) targeting the [M+H]⁺ ion at m/z 130.0863.

    • Collision Energy: Ramped from 10-40 eV to capture both low-energy (side-chain) and high-energy (ring) fragmentation.[10]

Protocol 2: High-Resolution Separation (Chromatography-Focused)

This protocol prioritizes chromatographic separation, but significant MS signal loss is expected.

  • Instrumentation & Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient & Flow Rate: Same as Protocol 1.

  • MS Conditions (ESI Positive): Same as Protocol 1. The expected outcome is a much weaker ion signal for both the precursor and fragment ions compared to the results from Protocol 1.

Conclusion

The structural elucidation of 2-(Azetidin-3-yl)propanoic acid by tandem mass spectrometry is governed by predictable fragmentation pathways involving both its carboxylic acid side chain and its strained azetidine ring. While no definitive spectra are publicly available, a reasoned analysis predicts key fragments arising from losses of H₂O, •COOH, C₂H₄, and C₂H₅N from the protonated molecule at m/z 130.1.

Crucially, the ability to experimentally observe and confirm these fragmentation patterns is highly contingent on the LC-MS method. The use of TFA as a mobile phase additive, while beneficial for chromatography, will lead to severe ion suppression and is not recommended for sensitive MS/MS-based structural characterization.[3][7] For confident identification and detailed fragmentation analysis, a method employing formic acid is the superior choice, ensuring robust ionization and the generation of high-quality spectral data. This guide provides the foundational principles and practical protocols for researchers to successfully navigate this analytical trade-off and achieve unambiguous characterization of this important chemical building block.

References
  • Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. [Link]

  • MicroSolv Technology Corporation. (2025). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. MicroSolv. [Link]

  • Chem Ed. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • Loo, R. R. O., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Journal of the American Society for Mass Spectrometry, 29(3), 511-521. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. 2-(4-(Azetidin-3-yl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Lenco, J., et al. (2021). Evaluation of strategies for overcoming trifluoroacetic acid ionization suppression resulted in single-column intact level, middle-up, and bottom-up reversed-phase LC-MS analyses of antibody biopharmaceuticals. Journal of Chromatography A, 1651, 462283. [Link]

  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Crawford Scientific. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 231-239. [Link]

  • PubChem. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, trans-. National Center for Biotechnology Information. [Link]

  • Stepan, A. F., et al. (2012). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 3(10), 809-813. [Link]

  • NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. ChemistryTalk. [Link]

  • The Royal Society of Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 231-239. [Link]

  • Kind, T., et al. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 501-532. [Link]

  • NextSDS. (n.d.). 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid. NextSDS. [Link]

  • Scribd. (2024). Adduits ESI MS. Scribd. [Link]

  • ResearchGate. (n.d.). The ESI-MS spectra of (A) TFA-(TPP)2-CYSTAM adduct, (B)... ResearchGate. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • PubChemLite. (n.d.). 2-(azetidin-1-yl)propanoic acid hydrochloride. PubChemLite. [Link]

  • Wang, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Li, F., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1621. [Link]

  • Pluskal, T. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • G. A. Brenton, et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using computational chemistry methods. Journal of Mass Spectrometry, 48(3), 325-335. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. UCI Department of Chemistry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

  • Wager, T. T., et al. (2016). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 7(8), 1127-1138. [Link]

  • Peptide 2.0 Inc. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. [Link]

  • Allen, F., et al. (2014). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 54(4), 1086-1097. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. [Link]

  • Kádas, J., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(6), e4502. [Link]

  • Qu, L.-B., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-41. [Link]

Sources

Comparative

A Researcher's Guide to Baseline Purity Analysis of Commercial 2-(Azetidin-3-yl)propanoic Acid Trifluoroacetic Acid

For researchers and drug development professionals, the purity of starting materials is not a matter of simple specification-sheet compliance; it is the foundational bedrock upon which reliable, reproducible, and ultimat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the purity of starting materials is not a matter of simple specification-sheet compliance; it is the foundational bedrock upon which reliable, reproducible, and ultimately translatable scientific data are built. This is particularly true for novel, non-proteinogenic amino acids like 2-(Azetidin-3-yl)propanoic acid, a constrained scaffold of increasing interest in medicinal chemistry. Its trifluoroacetic acid (TFA) salt is a common commercial form, introducing its own set of analytical challenges.

This guide provides an in-depth technical comparison of essential analytical methodologies for establishing a comprehensive baseline purity profile for commercial 2-(Azetidin-3-yl)propanoic acid TFA salt. We will move beyond a simple checklist of techniques, delving into the rationale behind experimental choices and providing self-validating protocols to ensure the scientific integrity of your findings.

The Critical Need for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination is a significant risk. Impurities can co-elute, be non-responsive to a particular detection method, or be present at levels below the limit of detection of one technique but not another. A robust purity assessment, therefore, necessitates an orthogonal approach, employing multiple analytical methods with different separation and detection principles. For 2-(Azetidin-3-yl)propanoic acid TFA, a comprehensive evaluation should encompass identity, potency, chiral purity, and the profile of organic and inorganic impurities.

Comparative Analysis of Key Analytical Techniques

The following table summarizes the recommended analytical techniques for a thorough purity assessment of 2-(Azetidin-3-yl)propanoic acid TFA salt, highlighting their strengths and the specific types of impurities they are best suited to detect.

Analytical Technique Primary Application Impurities Detected Strengths Limitations
High-Performance Liquid Chromatography (HPLC) - Reversed-Phase Potency and Organic Impurity ProfilingProcess-related impurities (e.g., starting materials, by-products), degradation products.High resolution, quantitative accuracy, widely available.May require derivatization for polar compounds; some impurities may co-elute.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomeric PurityThe undesired enantiomer (D-isomer).Direct separation of enantiomers, crucial for stereospecific synthesis and biological activity.Requires specialized chiral stationary phases; method development can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural Confirmation and Impurity IdentificationStructural isomers, residual solvents, TFA counter-ion integrity.Provides detailed structural information, non-destructive.[1]Lower sensitivity compared to MS for trace impurities.
High-Resolution Mass Spectrometry (HRMS) Impurity Identification and Structural ElucidationUnknown impurities, trace-level contaminants, confirmation of impurity structures.High sensitivity and mass accuracy for elemental composition determination.[2]May not be quantitative without appropriate standards.
Gas Chromatography-Mass Spectrometry (GC-MS) - Headspace Residual Solvent AnalysisVolatile organic compounds used in synthesis and purification.High sensitivity for volatile compounds.Not suitable for non-volatile impurities.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined above. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.

Protocol 1: Reversed-Phase HPLC for Potency and Organic Impurity Profiling

This method is designed to separate the main component from potential process-related impurities and degradation products.

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: Mobile Phase A

3. Chromatographic Conditions:

  • Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the 2-(Azetidin-3-yl)propanoic acid TFA salt in the sample diluent to a final concentration of 1 mg/mL.

5. System Suitability:

  • Inject a standard solution of the main component five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor at 210 nm.

  • Report any impurity peak greater than 0.05% of the total peak area.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Based on methods for structurally similar compounds, a polysaccharide-based chiral stationary phase is recommended.[3]

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm)

2. Reagents and Mobile Phase:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need optimization.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

5. System Suitability:

  • Inject a racemic standard (if available) or a sample known to contain both enantiomers to confirm resolution. The resolution between the two enantiomeric peaks should be ≥ 1.5.

6. Data Analysis:

  • Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.

Protocol 3: ¹H and ¹⁹F NMR for Structural Confirmation and TFA Content

NMR provides unambiguous structural confirmation and can be used to assess the integrity of the TFA salt.

1. Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum to confirm the chemical structure of the 2-(Azetidin-3-yl)propanoic acid moiety.

  • Acquire a ¹⁹F NMR spectrum to confirm the presence and purity of the trifluoroacetate counter-ion. A single sharp peak is expected.

4. Data Analysis:

  • Compare the acquired spectra with a reference spectrum or with predicted chemical shifts.

  • Integrate the relevant peaks in the ¹H spectrum to confirm the proton ratios.

  • The ¹⁹F NMR can reveal the presence of other fluorine-containing impurities.

Visualizing the Analytical Workflow

A systematic approach is crucial for a comprehensive purity assessment. The following diagram illustrates the logical flow of the analytical process.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Structural & Identity Confirmation cluster_3 Final Purity Profile Sample Sample Visual_Inspection Visual Inspection (Color, Form) Sample->Visual_Inspection Solubility_Test Solubility Testing Sample->Solubility_Test Purity_Report Comprehensive Purity Report Visual_Inspection->Purity_Report RP_HPLC Reversed-Phase HPLC (Potency, Organic Impurities) Solubility_Test->RP_HPLC Informs Sample Prep Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Solubility_Test->Chiral_HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility_Test->NMR HRMS High-Resolution MS (Impurity ID) RP_HPLC->HRMS Characterize Unknowns RP_HPLC->Purity_Report Chiral_HPLC->Purity_Report GC_MS Headspace GC-MS (Residual Solvents) GC_MS->Purity_Report NMR->Purity_Report HRMS->Purity_Report

Caption: Logical workflow for the comprehensive purity assessment of 2-(Azetidin-3-yl)propanoic acid TFA salt.

Trustworthiness Through Self-Validation: The Role of System Suitability

As mandated by regulatory bodies like the ICH, analytical method validation is paramount for ensuring data integrity.[4] The system suitability tests embedded within the provided protocols are a critical component of this. They are not merely a quality control check but a self-validating mechanism that demonstrates the analytical system is performing as expected at the time of analysis.

The Trifluoroacetic Acid Counter-Ion: A Potential Source of Variability

The TFA counter-ion, while essential for the isolation and stability of the free amine, can introduce its own set of considerations. Residual TFA from the purification process can be toxic in certain biological assays. Furthermore, incomplete salt formation can lead to inconsistencies in the material's properties. The use of ¹⁹F NMR, as described in Protocol 3, is a direct and effective way to assess the presence and relative amount of the TFA counter-ion.

Conclusion

Establishing a baseline purity for commercial 2-(Azetidin-3-yl)propanoic acid TFA salt is a multi-faceted process that requires a scientifically sound, orthogonal approach. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to rigorous, self-validating protocols, researchers can ensure the quality of their starting materials. This, in turn, enhances the reliability and reproducibility of their scientific endeavors, from fundamental research to advanced drug development.

References

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid

As an Application Scientist supporting drug development professionals, I frequently encounter a critical safety misconception: treating a trifluoroacetic acid (TFA) salt with the exact same protocol as pure, liquid trifl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist supporting drug development professionals, I frequently encounter a critical safety misconception: treating a trifluoroacetic acid (TFA) salt with the exact same protocol as pure, liquid trifluoroacetic acid.

While pure liquid TFA is a highly corrosive substance that causes severe skin burns (H314)[1], the solid 2-(Azetidin-3-yl)propanoic acid trifluoroacetic acid salt presents a distinct hazard profile driven by its hygroscopicity, localized acidity, and fine particulate nature[2].

This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE), executing safe handling workflows, and managing disposal for this specific compound.

Hazard Causality: The "Why" Behind the PPE

To protect yourself effectively, you must understand the mechanisms of exposure:

  • Hygroscopicity & Local Acidity: The solid TFA salt is highly hygroscopic. If the dust contacts ambient moisture, sweat on your skin, or the mucosal membranes of your eyes, it rapidly dissociates. This releases localized free trifluoroacetic acid, leading to skin corrosion/irritation (H315) and serious eye irritation (H319)[2].

  • Aerosolization: Azetidine-derivative salts are often supplied as fine, light powders. Opening a statically charged vial can aerosolize the compound, posing a direct Category 3 respiratory tract irritation risk (H335)[2].

Quantitative PPE Specifications

The table below outlines the mandatory PPE for handling the solid salt form of 2-(Azetidin-3-yl)propanoic acid. (Note: If you are scaling up and handling pure liquid TFA for the salt formation step, upgrade hand protection to Butyl Rubber[3]).

PPE CategoryMaterial SpecificationScientific Causality & JustificationReplacement Protocol
Hand Protection Nitrile (≥0.11 mm thickness)Solid TFA salts do not permeate nitrile rapidly like liquid TFA does. Nitrile provides an effective barrier against the solid powder[4].Replace immediately upon confirmed contact or every 2 hours.
Eye Protection Safety Goggles (EN 166 / NIOSH)Prevents mucosal contact with airborne dust. Standard safety glasses with side shields are insufficient for fine powders[2].Sanitize with 70% IPA after each use.
Respiratory N95 / FFP2 Particulate MaskMitigates the H335 respiratory irritation risk caused by aerosolized lyophilized powder[2].Discard after single use or if breathing resistance increases.
Body Protection Flame-retardant Lab CoatPrevents accumulation of hygroscopic dust on personal clothing, which could react with sweat to form localized acid[2].Launder weekly through specialized chemical services.

Self-Validating Standard Operating Procedures (SOPs)

Trust in a protocol comes from its ability to prove it is working in real-time. The following workflows incorporate immediate, observable feedback loops.

SOP 1: Safe Weighing and Transfer

Objective: Transfer the hygroscopic powder without aerosolization or moisture degradation.

  • Environmental Preparation: Ensure the fume hood face velocity is between 80–100 fpm.

    • Causality: Lower velocities fail to capture fine dust; higher velocities create turbulence that blows the light powder out of the weigh boat.

  • Static Dissipation: Pass an anti-static bar (e.g., Zerostat) over the closed vial and the weigh boat.

    • Self-Validation: Tip the closed vial slightly. If the powder flows freely without clinging to the upper glass walls, the static charge has been successfully neutralized. This validates that the sudden aerosolization risk upon opening is mitigated.

  • Execution: Using a micro-spatula, transfer the solid. Close the vial immediately to prevent atmospheric moisture absorption.

  • Decontamination: Wipe the exterior of the closed vial and the balance pan with a damp paper towel, followed by a dry wipe.

SOP 2: Spill Response and Disposal Plan

Objective: Safely neutralize and dispose of spilled TFA salt without generating airborne particulates.

  • Containment: Do not sweep dry. Cover the powder spill with a plastic sheet or surround it with inert absorbent material to prevent dust from spreading[5].

  • Neutralization: Apply a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution to the spill area or contaminated spatulas.

    • Self-Validation: Watch for effervescence (bubbling). The cessation of bubbling visually confirms that the acidic trifluoroacetate has been fully neutralized to harmless sodium trifluoroacetate.

  • Collection and Disposal: Wipe up the neutralized liquid using absorbent pads. Place all pads, contaminated gloves, and solid waste into a clearly labeled "Halogenated Organic Waste" container. Do not let the product enter drains or the sanitary sewer system[2].

Hazard Assessment & Workflow Diagram

G Start Handling 2-(Azetidin-3-yl) propanoic acid TFA salt State Assess Physical State & Operation Start->State Solid Solid Powder (Weighing/Transfer) State->Solid Dry State Liquid In Solution (Aqueous/Organic) State->Liquid Dissolved PPE_Solid Nitrile Gloves (≥0.11mm) N95/FFP2 Respirator Safety Goggles Solid->PPE_Solid PPE_Liquid Nitrile or Butyl Gloves Safety Glasses Lab Coat Liquid->PPE_Liquid Hood Perform in Fume Hood (80-100 fpm face velocity) PPE_Solid->Hood PPE_Liquid->Hood Disposal Neutralize & Dispose as Halogenated Waste Hood->Disposal

Workflow for hazard assessment, PPE selection, and disposal of TFA salts.

References

  • Safety Data Sheet - Aaron Chemicals (Trifluoroacetic Acid Salt). Aaron Chemicals. 2

  • SAFETY DATA SHEET - ThermoFisher (Trifluoroacetic acid). Thermo Fisher Scientific. 1

  • MSDS 91056 - Biotium (TMP-PEG3-amine, trifluoroacetic acid salt). Biotium. 4

  • SAFETY DATA SHEET - Fisher Scientific (Trifluoroacetic acid). Fisher Scientific UK. 3

  • SAFETY DATA SHEET - Santa Cruz Biotechnology (Sodium Trifluoroacetic Acid Salt). Santa Cruz Biotechnology. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
Reactant of Route 2
2-(Azetidin-3-yl)propanoic acid; trifluoroacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.